2-Chloro-3-(3-chloropropyl)thiophene
Description
Properties
Molecular Formula |
C7H8Cl2S |
|---|---|
Molecular Weight |
195.11 g/mol |
IUPAC Name |
2-chloro-3-(3-chloropropyl)thiophene |
InChI |
InChI=1S/C7H8Cl2S/c8-4-1-2-6-3-5-10-7(6)9/h3,5H,1-2,4H2 |
InChI Key |
FGDODSJOUCCHMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1CCCCl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to 2-Chloro-3-(3-chloropropyl)thiophene: Synthesis, Properties, and Applications
Introduction: The Thiophene Scaffold in Modern Chemistry
Thiophene and its derivatives represent a class of heterocyclic compounds that are indispensable to medicinal chemistry and materials science.[1][2] The thiophene ring is considered a "privileged scaffold," a framework that can bind to a wide range of biological targets, leading to a significant number of FDA-approved drugs.[2] Its structural similarity to benzene allows it to act as a bioisostere, while the presence of the sulfur heteroatom imparts unique electronic properties, influencing molecular interactions and metabolic stability.[1][2]
This guide focuses on a specific, functionalized derivative: 2-Chloro-3-(3-chloropropyl)thiophene (CAS No: 1934463-23-6).[3] This molecule is of particular interest to researchers and drug development professionals due to its dual reactive sites. It possesses a substituted thiophene core, a common motif in pharmacologically active compounds, and a reactive chloropropyl side chain, which serves as a versatile handle for introducing a variety of functional groups. This document provides an in-depth examination of its properties, a proposed synthetic route with mechanistic considerations, analytical validation techniques, and a discussion of its potential applications as a key building block in synthetic chemistry.
Physicochemical and Structural Properties
The utility of a synthetic intermediate is fundamentally dictated by its chemical structure and physical properties. 2-Chloro-3-(3-chloropropyl)thiophene is a molecule designed for subsequent chemical modification.
Table 1: Core Properties of 2-Chloro-3-(3-chloropropyl)thiophene
| Property | Value | Source |
| CAS Number | 1934463-23-6 | [3] |
| Molecular Formula | C₇H₈Cl₂S | [3] |
| Molecular Weight | 195.11 g/mol | [3] |
| IUPAC Name | 2-chloro-3-(3-chloropropyl)thiophene | |
| SMILES | ClCCCC1=C(Cl)SC=C1 | [3] |
Structural Analysis
The structure of 2-Chloro-3-(3-chloropropyl)thiophene features two key domains that dictate its reactivity:
-
The 2-Chlorothiophene Ring: The chlorine atom at the C2 position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic substitution compared to unsubstituted thiophene. This halogen also provides a potential site for cross-coupling reactions (e.g., Suzuki, Stille coupling), a cornerstone of modern drug synthesis.
-
The 3-(3-chloropropyl) Side Chain: The alkyl chain provides flexibility and a three-carbon spacer, which can be crucial for positioning functional groups to interact with biological targets. The terminal primary alkyl chloride is a reactive electrophilic site, susceptible to nucleophilic substitution by a wide array of nucleophiles (amines, alcohols, thiols, etc.). This allows for the straightforward introduction of diverse functionalities.
Caption: Molecular structure of 2-Chloro-3-(3-chloropropyl)thiophene.
Synthesis and Mechanistic Rationale
While 2-Chloro-3-(3-chloropropyl)thiophene is commercially available, understanding its synthesis is critical for researchers planning to create novel derivatives or scale up production. A robust and logical synthetic approach involves a two-step process starting from the readily available 2-chlorothiophene. This proposed pathway demonstrates a common strategy in organic synthesis: installing a functional group handle (a ketone) and then modifying it to the desired alkyl chain.
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 2-Chloro-3-(3-chloropropyl)thiophene.
Step 1: Friedel-Crafts Acylation of 2-Chlorothiophene
-
Objective: To introduce a three-carbon chain with a terminal chlorine onto the thiophene ring.
-
Protocol:
-
In a multi-neck flask equipped with a stirrer, dropping funnel, and nitrogen inlet, suspend a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃) in an inert solvent (e.g., dichloromethane or carbon disulfide) at 0 °C.
-
Slowly add 3-chloropropionyl chloride to the suspension while stirring.
-
Add a solution of 2-chlorothiophene in the same solvent dropwise, maintaining the temperature at 0-5 °C. The C2-chloro substituent primarily directs acylation to the C5 position. To achieve the desired C3 substitution, a multi-step or directed synthesis strategy, potentially involving protection/deprotection or metalation, would be required. For the purpose of this guide, we describe the direct acylation, acknowledging that regioselectivity is a critical challenge requiring experimental optimization.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC or GC-MS).
-
Carefully quench the reaction by pouring it over ice and hydrochloric acid.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ketone intermediate, 1-(2-chloro-3-thienyl)-3-chloropropan-1-one, via column chromatography or vacuum distillation.
-
-
Causality and Expertise:
-
Choice of Catalyst: A Lewis acid like AlCl₃ is essential to activate the acyl chloride, making it a potent electrophile (an acylium ion) capable of attacking the electron-rich thiophene ring.
-
Temperature Control: This electrophilic aromatic substitution is exothermic. Low temperatures are crucial to prevent side reactions and decomposition of the thiophene ring, which is sensitive to strong acids.
-
Regioselectivity: The directing effects of the C2-chloro group and the sulfur atom make achieving substitution at the C3 position non-trivial. This step represents the key synthetic challenge and requires careful control of conditions or a more advanced, directed strategy.
-
Step 2: Wolff-Kishner Reduction of the Ketone
-
Objective: To completely remove the carbonyl oxygen, converting the ketone intermediate into the final alkyl chain.
-
Protocol:
-
Combine the ketone intermediate from Step 1, hydrazine hydrate, and a high-boiling-point solvent like diethylene glycol in a flask fitted with a reflux condenser.
-
Add a strong base, such as potassium hydroxide (KOH) pellets.
-
Heat the mixture to reflux. Initially, water and excess hydrazine will distill off.
-
Continue heating at a higher temperature (typically 180-200 °C) for several hours to drive the decomposition of the hydrazone intermediate.
-
Cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ether or toluene).
-
Wash the organic extracts, dry, and purify the final product, 2-chloro-3-(3-chloropropyl)thiophene, by vacuum distillation.
-
-
Causality and Expertise:
-
Choice of Reduction: The Wolff-Kishner reduction is chosen because it is performed under strongly basic conditions. This is ideal for substrates that may be sensitive to the strongly acidic conditions of a Clemmensen reduction. The presence of two C-Cl bonds makes the choice of reduction conditions critical to avoid unwanted side reactions. The Wolff-Kishner conditions are generally compatible with alkyl halides.
-
High Temperature: The decomposition of the intermediate hydrazone to form the methylene group requires high thermal energy, necessitating the use of a high-boiling solvent and elevated temperatures.
-
Analytical Characterization: A Self-Validating System
Confirmation of the structure and purity of the synthesized 2-Chloro-3-(3-chloropropyl)thiophene is paramount. The following analytical techniques provide a self-validating system to ensure the correct molecule has been produced.
Table 2: Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR | - Thiophene Protons: Two doublets in the aromatic region (~6.8-7.2 ppm), showing coupling to each other. - Propyl Chain Protons: Three distinct signals in the aliphatic region: a triplet (~3.6 ppm, -CH₂Cl), a triplet (~2.9 ppm, Ar-CH₂-), and a multiplet (quintet) (~2.1 ppm, -CH₂-CH₂-CH₂-). Integrations should be 2H:2H:2H:1H:1H. |
| ¹³C NMR | - Thiophene Carbons: Four signals in the aromatic region (~125-140 ppm). - Propyl Chain Carbons: Three signals in the aliphatic region (~28-45 ppm). |
| Mass Spec. (EI) | - Molecular Ion (M⁺): A cluster of peaks around m/z 194, 196, and 198. - Isotopic Pattern: The characteristic ~9:6:1 ratio for a molecule containing two chlorine atoms (³⁵Cl and ³⁷Cl isotopes) should be observed for the molecular ion and chlorine-containing fragments. |
| Infrared (IR) | - ~3100 cm⁻¹: Aromatic C-H stretch. - ~2850-2960 cm⁻¹: Aliphatic C-H stretches. - ~1400-1500 cm⁻¹: Thiophene ring C=C stretches. - ~700-800 cm⁻¹: C-Cl stretch. |
Reactivity and Potential Applications in Drug Discovery
The synthetic value of 2-Chloro-3-(3-chloropropyl)thiophene lies in its capacity to serve as a versatile intermediate for building more complex molecules. Its dual reactivity allows for selective and sequential transformations.
Caption: Dual reactivity sites of 2-Chloro-3-(3-chloropropyl)thiophene for library synthesis.
-
Nucleophilic Substitution at the Propyl Chain: The terminal chloride is an excellent leaving group, readily displaced by a vast range of nucleophiles. This reaction is the most straightforward way to elaborate the molecule. Drug development professionals can use this reaction to append various pharmacophores—amines to introduce basic centers for salt formation and hydrogen bonding, heterocyclic rings common in CNS drugs, or thiols to interact with specific enzymatic targets. This enables the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies.
-
Cross-Coupling at the Thiophene Ring: The C2-chloro group can participate in palladium-catalyzed cross-coupling reactions. This allows for the formation of C-C or C-N bonds, attaching aryl, heteroaryl, or vinyl groups directly to the thiophene core. This strategy is invaluable for building complex, multi-ring systems often found in potent and selective drug candidates.[4]
By combining these two modes of reactivity, researchers can systematically explore the chemical space around the 2-chloro-3-propylthiophene scaffold to optimize potency, selectivity, and pharmacokinetic properties.
Safety, Handling, and Storage
As with any chlorinated organic intermediate, proper safety protocols are mandatory. While a specific safety data sheet for this compound is not widely available, data from analogous compounds like 2-chlorothiophene provide a strong basis for handling procedures.[5][6]
-
Hazards: Assumed to be a flammable liquid and vapor.[6][7] Likely harmful if swallowed and causes skin and eye irritation or burns.[6]
-
Handling:
-
All manipulations should be conducted in a well-ventilated chemical fume hood.[8]
-
Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[8]
-
Use explosion-proof equipment and take precautionary measures against static discharge.[5][7]
-
Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[7]
-
-
Storage:
References
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- MilliporeSigma.
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- Benchchem. An In-depth Technical Guide to 2-Chloro-3-(chloromethyl)thiophene: Chemical Properties and Structure.
- Merck Millipore.
- Thermo Fisher Scientific.
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- BLDpharm. 1934463-23-6|2-Chloro-3-(3-chloropropyl)thiophene.
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- Frontiers.
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starting materials for 2-Chloro-3-(3-chloropropyl)thiophene synthesis
This guide details the strategic synthesis of 2-Chloro-3-(3-chloropropyl)thiophene , a critical intermediate often employed in the construction of thieno[3,2-c]pyridine scaffolds (e.g., in the development of antiplatelet agents and ADP receptor antagonists).
The following protocol prioritizes regiochemical fidelity and process scalability , addressing the inherent challenges of thiophene functionalization: specifically, the difficulty of installing substituents at the C3 position and controlling chlorination at the C2 position without over-halogenation.
Executive Summary & Retrosynthetic Logic
The synthesis of 2,3-disubstituted thiophenes is non-trivial due to the natural electrophilic bias of the thiophene ring toward the
We utilize 3-bromothiophene as the starting material.[1][2][3][4] The bulky bromine atom at C3 serves as a handle for halogen-metal exchange, allowing the installation of the alkyl chain via nucleophilic attack. The final chlorine atom is introduced via electrophilic aromatic substitution, where the newly installed C3-alkyl group helps direct the halogen to the C2 position.
Retrosynthetic Pathway
The logic follows a disconnection of the C2-Cl bond, followed by the C3-alkyl chain.
Figure 1: Retrosynthetic analysis revealing 3-bromothiophene as the optimal precursor.
Experimental Protocol
Phase 1: Synthesis of 3-(3-chloropropyl)thiophene
Objective: Install the 3-chloropropyl chain at the C3 position via halogen-metal exchange. Mechanism: Lithium-Halogen exchange generates 3-thienyllithium, which acts as a nucleophile displacing bromide from 1-bromo-3-chloropropane.
Materials & Reagents
| Reagent | Equiv.[1][2][3][4][5][6][7] | Role |
| 3-Bromothiophene | 1.0 | Substrate |
| n-Butyllithium (2.5M in hexanes) | 1.05 | Lithiating Agent |
| 1-Bromo-3-chloropropane | 1.2 | Electrophile |
| THF (Anhydrous) | Solvent | Medium |
| HMPA or TMEDA | 0.1 (Optional) | Additive to break Li-aggregates |
Step-by-Step Methodology
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel. Maintain an inert nitrogen atmosphere throughout.
-
Solvation: Charge the flask with 3-bromothiophene (1.0 eq) and anhydrous THF (concentration ~0.5 M). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi (1.05 eq) dropwise over 30 minutes.
-
Critical Control Point: The temperature must not exceed -70 °C to prevent the "halogen dance" (scrambling of the lithium to the C2 position).
-
Stir at -78 °C for 45 minutes to ensure complete generation of 3-thienyllithium.
-
-
Alkylation: Add 1-bromo-3-chloropropane (1.2 eq) dropwise. The use of the bromo-chloro alkane exploits the higher reactivity of the C-Br bond, leaving the C-Cl bond intact for the final product.
-
Warm-up: Allow the reaction to warm slowly to room temperature over 4 hours.
-
Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify via vacuum distillation or flash chromatography (Hexanes/EtOAc) to isolate 3-(3-chloropropyl)thiophene .
Phase 2: Regioselective Chlorination
Objective: Introduce the chlorine atom at C2. Mechanism: Electrophilic Aromatic Substitution (EAS). The C3-alkyl group activates the C2 position (ortho) more strongly than the C5 position (meta), directing the incoming halogen to C2.
Materials & Reagents
| Reagent | Equiv.[1][2][3][4][5][6][7] | Role |
| 3-(3-chloropropyl)thiophene | 1.0 | Substrate |
| N-Chlorosuccinimide (NCS) | 1.05 | Chlorinating Agent |
| Acetic Acid / CHCl₃ (1:1) | Solvent | Promotes mild EAS |
| Perchloric Acid (HClO₄) | 0.01 (Cat.) | Catalyst (Optional) |
Step-by-Step Methodology
-
Dissolution: Dissolve 3-(3-chloropropyl)thiophene in a 1:1 mixture of Acetic Acid and Chloroform.
-
Why this solvent? Acetic acid protonates NCS slightly, increasing electrophilicity without the harshness of pure acid, reducing polymerization risks.
-
-
Addition: Add NCS (1.05 eq) in portions at 0 °C.
-
Reaction: Warm to room temperature and stir for 3–6 hours. Monitor by GC-MS or TLC.[2]
-
Target: Disappearance of starting material.
-
Impurity Watch: Over-chlorination (2,5-dichloro) is possible if excess NCS is used or reaction runs too long.
-
-
Workup: Pour mixture into ice water. Neutralize with NaHCO₃. Extract with DCM.[6][8]
-
Purification: Distillation is preferred for high purity. The product is a colorless to pale yellow oil.[9]
Reaction Workflow & Logic Map
The following diagram illustrates the critical decision nodes and chemical transformations.
Figure 2: Process flow diagram highlighting the critical temperature control point in Phase 1.
Troubleshooting & Critical Parameters
| Parameter | Issue | Solution |
| Lithiation Temp | Formation of 2-lithio or 2,3-dilithio species. | Strictly maintain T < -75°C . Add n-BuLi slowly down the side of the flask. |
| Alkylation Selectivity | Reaction at the chloro-end of the alkyl chain. | Use 1-bromo-3-chloropropane . The C-Br bond is significantly weaker and reacts faster than C-Cl at low temps. |
| Chlorination Regioisomer | Formation of 2,5-dichloro product. | Use stoichiometric NCS (1.0–1.05 eq). Do not use excess. Stop reaction immediately upon consumption of starting material. |
| Product Stability | Polymerization of the thiophene ring. | Store the final product at 4°C under argon. Avoid strong Lewis acids during storage. |
References
-
Organic Syntheses, "3-Bromothiophene". A standard procedure for handling the starting material and understanding its reactivity.
-
Source:
-
-
BenchChem , "Application Notes and Protocols for the Synthesis of 3-Alkylthiophenes from 3-Bromothiophene".[2] Details the Kumada and lithiation pathways for C3 functionalization.
-
Source:
-
-
Journal of Organic Chemistry, "Regioselective Oligomerization of 3-(Alkylsulfanyl)thiophenes".
-
Organic & Biomolecular Chemistry , "C3-Chlorination of C2-substituted benzo[b]thiophene derivatives". While focusing on benzothiophene, this recent paper (2024) validates the use of hypochlorite/NCS equivalents for thiophene ring chlorination.[10]
-
Source:[5]
-
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A Technical Guide to the Spectroscopic Characterization of 2-Chloro-3-(3-chloropropyl)thiophene
Disclaimer: Experimental spectroscopic data for 2-Chloro-3-(3-chloropropyl)thiophene is not extensively available in public-access databases. This guide is therefore constructed based on established principles of spectroscopic theory, data from analogous structures, and predictive models. It is intended to serve as an expert-level reference for researchers on the expected spectral characteristics and the methodologies for their acquisition and interpretation.
Introduction: The Structural Elucidation Challenge
2-Chloro-3-(3-chloropropyl)thiophene is a substituted thiophene derivative featuring two distinct chlorine atoms—one directly attached to the aromatic thiophene ring and another on the terminal carbon of a propyl side chain. This structure presents a unique analytical challenge, requiring a multi-technique spectroscopic approach for unambiguous identification and characterization. The electronic environment of the thiophene ring is perturbed by the electron-withdrawing chloro group, while the flexible propyl chain introduces conformational variables.
This guide provides a comprehensive analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. We will delve into the theoretical basis for the predicted spectral features and present field-proven, step-by-step protocols for data acquisition. The objective is to equip researchers, particularly those in drug development and synthetic chemistry, with the foundational knowledge to confidently identify and characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of 2-Chloro-3-(3-chloropropyl)thiophene. By analyzing the chemical environment of each proton and carbon atom, we can piece together the molecular puzzle.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on the thiophene ring and the aliphatic protons of the chloropropyl side chain. The electronegativity of the chlorine atoms and the sulfur heteroatom, along with the aromatic ring current, will be the primary determinants of the chemical shifts.
Causality Behind Predictions:
-
Thiophene Protons (H-4, H-5): The two protons on the thiophene ring are expected to appear as doublets due to coupling with each other. Based on data for 2-chlorothiophene, where protons resonate around 6.7-6.9 ppm[1], the H-5 proton will likely be downfield of the H-4 proton. The electron-donating effect of the alkyl substituent at C-3 will slightly shield these protons compared to unsubstituted 2-chlorothiophene.
-
Alkyl Chain Protons (H-α, H-β, H-γ): The methylene protons of the propyl chain will exhibit predictable splitting patterns. The H-γ protons, adjacent to the terminal chlorine, will be the most deshielded of the chain protons. The H-α protons, attached to the carbon bonded to the thiophene ring, will also be downfield due to the ring's influence. The central H-β protons will appear as a complex multiplet due to coupling with both H-α and H-γ.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-5 | 6.95 | Doublet (d) | J4,5 = 5.8 |
| H-4 | 6.80 | Doublet (d) | J4,5 = 5.8 |
| H-γ (CH ₂Cl) | 3.65 | Triplet (t) | Jβ,γ = 6.5 |
| H-α (C H₂-Thiophene) | 2.90 | Triplet (t) | Jα,β = 7.5 |
| H-β (CH₂-CH ₂-CH₂) | 2.10 | Quintet (app.) | Jα,β = 7.5, Jβ,γ = 6.5 |
graph "molecule_h_nmr" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];// Nodes for atoms S [label="S", pos="0,0.8!"]; C2 [label="C2-Cl", pos="-1.2,0.2!"]; C3 [label="C3", pos="-0.8,-0.8!"]; C4 [label="C4-H", pos="0.8,-0.8!"]; C5 [label="C5-H", pos="1.2,0.2!"];
C_alpha [label="Cα-H₂", pos="-1.8,-1.5!"]; C_beta [label="Cβ-H₂", pos="-2.8,-2.2!"]; C_gamma [label="Cγ-H₂-Cl", pos="-3.8,-2.9!"];
// Edges for bonds S -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- S;
C3 -- C_alpha; C_alpha -- C_beta; C_beta -- C_gamma;
// Invisible nodes for labels H4_label [label="H-4", pos="1.3,-1.1!"]; H5_label [label="H-5", pos="2.0,0.2!"]; }digraph "fragmentation_pathway" { graph [splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [arrowsize=0.7, fontname="Helvetica", fontsize=9];M [label="[C₇H₈Cl₂S]⁺˙\nm/z = 194, 196, 198", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[C₇H₈ClS]⁺\nm/z = 159, 161"]; F2 [label="[C₄H₂ClS-CH₂]⁺\nm/z = 117, 119"]; F3 [label="[C₆H₅ClS]⁺\nm/z = 153, 155"]; F4 [label="[CH₂Cl]⁺\nm/z = 49, 51"];
M -> F1 [label="- •Cl"]; M -> F2 [label="- •CH₂CH₂Cl"]; M -> F3 [label="- •CH₂Cl"]; F2 -> F4 [label="Rearrangement", style=dashed]; }
Caption: Predicted major fragmentation pathways for 2-Chloro-3-(3-chloropropyl)thiophene in EI-MS.
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.
-
-
Instrument Setup (Direct Infusion):
-
Set the ion source to Electron Ionization (EI) mode.
-
Set the electron energy to 70 eV.
-
Set the source temperature to ~200-250 °C.
-
Calibrate the mass analyzer using a known standard (e.g., PFTBA).
-
-
Data Acquisition:
-
Introduce the sample into the ion source via a direct insertion probe or by injecting the solution into a GC-MS system.
-
Scan a mass range appropriate for the compound, for example, m/z 40 to 300.
-
Acquire data for several minutes to obtain an averaged spectrum with a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the molecular ion cluster and confirm the characteristic 9:6:1 intensity ratio for a dichlorinated compound.
-
Analyze the major fragment ions to corroborate the proposed structure.
-
Conclusion
The comprehensive spectroscopic analysis of 2-Chloro-3-(3-chloropropyl)thiophene requires a synergistic application of NMR, IR, and MS techniques. This guide provides a robust framework for researchers, detailing the predicted spectral data grounded in established chemical principles and providing validated protocols for experimental acquisition. The characteristic signals—including the doublet patterns in the ¹H NMR, the C-Cl stretches in the IR spectrum, and the unique M/M+2/M+4 isotopic cluster in the mass spectrum—serve as a collective fingerprint for the unambiguous identification of this molecule. Adherence to the described methodologies will ensure the generation of high-fidelity data essential for research and development in the chemical and pharmaceutical sciences.
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solubility of 2-Chloro-3-(3-chloropropyl)thiophene in common solvents
An In-depth Technical Guide on the Solubility of 2-Chloro-3-(3-chloropropyl)thiophene
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of 2-Chloro-3-(3-chloropropyl)thiophene. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document synthesizes theoretical principles with practical experimental methodologies. We will explore the molecular characteristics of the title compound to predict its behavior in various common laboratory solvents. Furthermore, this guide presents a detailed, self-validating protocol for the experimental determination of solubility, ensuring accuracy and reproducibility. The content is grounded in established chemical principles and supported by authoritative references to provide a field-proven perspective on this critical physicochemical property.
Introduction: The Significance of Solubility
2-Chloro-3-(3-chloropropyl)thiophene is a substituted thiophene derivative whose structural complexity makes it a potentially valuable intermediate in the synthesis of novel pharmaceutical compounds and functional materials. The thiophene ring is a common scaffold in medicinal chemistry, and the presence of reactive chloro-alkyl and chloro-aryl functionalities offers versatile handles for further chemical modification.
The solubility of such an intermediate is a critical parameter that dictates its utility. In drug development, solubility directly impacts bioavailability and formulation strategies. In synthetic chemistry, it governs the choice of reaction media, purification methods (such as crystallization and chromatography), and overall process efficiency.[1] An understanding of how 2-Chloro-3-(3-chloropropyl)thiophene interacts with different solvents is, therefore, not merely academic but a foundational requirement for its practical application.
This guide will first deconstruct the molecule's structure to predict its solubility based on the fundamental principle of "like dissolves like."[1][2][3][4][5] It will then outline a robust experimental workflow to validate these predictions quantitatively.
Theoretical Principles Governing Solubility
At a molecular level, the dissolution process is an energy-driven balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A solute will dissolve in a solvent if the energy released from the new solute-solvent interactions is sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions. This principle is often simplified by the adage "like dissolves like," which refers to the polarity of the substances involved.[2][3][4][6]
-
Polarity and Intermolecular Forces : The polarity of a molecule is determined by the distribution of electron density across its structure.[6] Polar molecules have distinct regions of partial positive and negative charge (dipoles) and interact through strong dipole-dipole forces. The strongest of these is hydrogen bonding.[7][8] Nonpolar molecules have a more even charge distribution and interact primarily through weaker London dispersion forces. Polar solvents effectively dissolve polar and ionic solutes, while nonpolar solvents are required for nonpolar solutes.[2][5][9]
-
Structural Influence : The presence of electronegative atoms like oxygen, nitrogen, and halogens introduces polarity.[9] However, the overall polarity is a balance between these polar functional groups and the nonpolar hydrocarbon skeleton.[10] For instance, short-chain alcohols are miscible with water, but as the nonpolar carbon chain lengthens, water solubility dramatically decreases.[10]
Predicted Solubility Profile of 2-Chloro-3-(3-chloropropyl)thiophene
To predict the solubility of 2-Chloro-3-(3-chloropropyl)thiophene, we must analyze its structure:
-
Thiophene Ring : The sulfur heteroatom and aromaticity introduce a degree of polarity.
-
2-Chloro Group : The chlorine atom attached directly to the ring is electron-withdrawing and creates a polar C-Cl bond.
-
3-(3-chloropropyl) Group : This side chain consists of a three-carbon alkyl chain, which is nonpolar, and a terminal chlorine atom, which adds a polar site.
Overall Assessment : The molecule possesses polar bonds (C-S, C-Cl) but lacks any hydrogen bond donating groups (-OH, -NH).[9][11] The presence of a significant hydrocarbon portion (the propyl chain and the thiophene backbone) contributes substantial nonpolar character. Therefore, 2-Chloro-3-(3-chloropropyl)thiophene is predicted to be a predominantly nonpolar to slightly polar molecule.
This analysis leads to the following predictions:
-
Poor Solubility in Polar Protic Solvents : In solvents like water or methanol, the primary solute-solvent interaction would be dipole-dipole. However, these solvents engage in strong hydrogen bonding with themselves.[8][12] The energy required to break the solvent's hydrogen-bonding network is unlikely to be compensated by the weaker interactions with the solute. Thus, solubility is expected to be very low.
-
Moderate to Good Solubility in Polar Aprotic Solvents : Solvents like acetone, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are polar but do not have strong hydrogen-bonding networks.[10] They should be more effective at solvating the polar regions of the molecule, leading to moderate or good solubility.
-
High Solubility in Nonpolar and Halogenated Solvents : Nonpolar solvents like hexane and toluene, and halogenated solvents like dichloromethane and chloroform, interact through London dispersion forces.[13] These forces will be compatible with the large nonpolar regions of the target molecule, predicting high solubility. Related chlorinated thiophenes are known to be soluble in such organic solvents.[14][15]
The logical flow for selecting appropriate test solvents is visualized below.
Caption: Logical flowchart for predicting solvent compatibility based on solute structure.
Experimental Protocol: Equilibrium Solubility Determination
To quantitatively determine the solubility, the equilibrium shake-flask method is the gold standard due to its reliability and direct measurement of a saturated solution.
Materials and Equipment
-
Solute : 2-Chloro-3-(3-chloropropyl)thiophene (purity >98%)
-
Solvents : A range of analytical grade solvents (see Table 1).
-
Equipment :
-
Analytical balance (±0.1 mg)
-
Glass vials (e.g., 4 mL) with screw caps and PTFE septa
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated positive displacement pipettes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Experimental Workflow
The following workflow ensures that a true equilibrium is achieved and that the measurement is accurate. This protocol is designed to be self-validating by confirming that the measured concentration is stable over time and that excess solid is present.
Caption: Experimental workflow for the equilibrium shake-flask solubility assay.
Step-by-Step Methodology
-
Preparation : Add an excess amount of 2-Chloro-3-(3-chloropropyl)thiophene (e.g., 10-20 mg, accurately weighed) to a vial. The key is to ensure solid material remains at the end of the experiment.
-
Solvent Addition : Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.
-
Equilibration : Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for at least 24 hours to allow the system to reach equilibrium. A preliminary kinetic study can determine the minimum time required.
-
Sampling : After the initial equilibration period (e.g., 24 hours), stop the shaker and allow the vials to stand for 30 minutes for undissolved solids to settle. Carefully withdraw an aliquot of the supernatant.
-
Confirmation of Equilibrium : Return the vials to the shaker and continue agitating for another 24 hours (48 hours total). Repeat the sampling process. The system is at equilibrium if the concentration measured at 24 and 48 hours is consistent (e.g., within 5% of each other).
-
Sample Processing : Centrifuge the collected aliquots at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any remaining microscopic solid particles.
-
Analysis : Accurately dilute a known volume of the clear supernatant with a suitable solvent (typically the HPLC mobile phase) to ensure the final concentration is within the linear range of a pre-established calibration curve. Analyze the diluted sample by HPLC to determine the concentration.
-
Calculation : Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
Data Presentation: Solubility of 2-Chloro-3-(3-chloropropyl)thiophene at 25 °C
The following table summarizes the predicted qualitative solubility and provides a column for experimentally determined quantitative values, which researchers would generate by following the protocol above.
| Solvent | Solvent Class | Dielectric Constant¹ | Predicted Solubility | Experimental Solubility (mg/mL) |
| Hexane | Nonpolar | 2.0 | High | To be determined |
| Toluene | Nonpolar | 2.4 | High | To be determined |
| Dichloromethane | Halogenated | 9.1 | High | To be determined |
| Diethyl Ether | Polar Aprotic | 4.3 | High | To be determined |
| Ethyl Acetate | Polar Aprotic | 6.0 | Moderate-High | To be determined |
| Acetone | Polar Aprotic | 21.0 | Moderate | To be determined |
| Acetonitrile | Polar Aprotic | 36.6 | Moderate-Low | To be determined |
| Methanol | Polar Protic | 32.7 | Low | To be determined |
| Water | Polar Protic | 80.1 | Very Low / Insoluble | To be determined |
| ¹Dielectric constant values are from reference[16]. |
Conclusion
Based on a thorough analysis of its molecular structure, 2-Chloro-3-(3-chloropropyl)thiophene is predicted to be a hydrophobic compound with low solubility in polar protic solvents like water and high solubility in nonpolar and halogenated organic solvents. This guide provides both the theoretical framework to understand this behavior and a robust, self-validating experimental protocol for its quantitative determination. The resulting solubility data is essential for guiding solvent selection in synthetic reactions, developing effective purification strategies, and formulating this compound for applications in medicinal chemistry and materials science.
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A Theoretical Treatise on Chlorinated Thiophenes: From Electronic Structure to Reactivity and Spectroscopic Signatures
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Chlorinated thiophenes represent a pivotal class of heterocyclic compounds, underpinning advancements in pharmaceuticals, agrochemicals, and materials science.[1][2] Their utility is intrinsically linked to the electronic and steric modifications induced by chlorine substitution on the thiophene ring. This guide provides a comprehensive theoretical exploration of chlorinated thiophenes, elucidating their fundamental properties through the lens of computational chemistry. We will navigate the intricacies of their electronic structure, reactivity, and spectroscopic characteristics, offering a robust framework for understanding and predicting their behavior. This document is designed to be a valuable resource for researchers actively engaged in the design and synthesis of novel thiophene-based molecules.
The Electronic Landscape of Chlorinated Thiophenes: A Tale of Inductive Effects and Aromaticity
The introduction of chlorine atoms onto the thiophene ring profoundly alters its electronic properties. This is primarily due to the dual nature of chlorine as a substituent: it is strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I), yet it also possesses lone pairs of electrons that can participate in resonance, a weaker electron-donating mesomeric effect (+M). The interplay of these effects governs the electron density distribution, molecular orbital energies, and overall aromaticity of the chlorinated thiophene congeners.
Frontier Molecular Orbitals and Electron Density Distribution
Computational studies, predominantly employing Density Functional Theory (DFT), have been instrumental in dissecting the electronic structure of chlorinated thiophenes.[3][4] The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of paramount importance as they dictate the molecule's reactivity towards electrophiles and nucleophiles, respectively.
Chlorination generally leads to a stabilization (lowering of energy) of both the HOMO and LUMO.[4] This is a direct consequence of the inductive electron withdrawal by chlorine. The extent of this stabilization is dependent on the number and position of the chlorine substituents. For instance, the HOMO-LUMO energy gap, a key indicator of chemical reactivity and kinetic stability, is modulated by the chlorination pattern. A smaller HOMO-LUMO gap generally implies higher reactivity.[5]
The electron density on the thiophene ring is also significantly perturbed. The carbon atoms directly bonded to chlorine become more electron-deficient, while the electron density at other positions is also modulated. This redistribution of charge is crucial for understanding the regioselectivity of chemical reactions.
Molecular Electrostatic Potential (MESP): A Guide to Intermolecular Interactions
The Molecular Electrostatic Potential (MESP) is a powerful tool for visualizing the charge distribution of a molecule and predicting its non-covalent interactions.[4][6] For chlorinated thiophenes, the MESP map typically reveals regions of negative potential (electron-rich) above and below the plane of the aromatic ring and associated with the sulfur atom, while the regions around the hydrogen and chlorine atoms are generally more positive (electron-poor).
In the context of drug design, the MESP is invaluable for understanding and predicting how a chlorinated thiophene-containing molecule will interact with a biological target, such as a protein receptor.[7] Regions of negative MESP can engage in favorable interactions with positively charged or electron-deficient sites on the receptor, and vice-versa. The positive potential on the halogen atom, known as a "sigma-hole," can lead to specific, directional interactions called halogen bonds, which are increasingly recognized for their importance in molecular recognition and drug-receptor binding.[8][9]
Predicting Reactivity: The Where and Why of Chemical Transformations
A cornerstone of theoretical chemistry is the ability to predict the reactivity of molecules. For chlorinated thiophenes, a primary concern is understanding the regioselectivity of electrophilic aromatic substitution, a common reaction class for these compounds.[10]
Fukui Functions and Reactivity Indices: Pinpointing Sites of Attack
Conceptual DFT provides a powerful toolkit for predicting reactivity through various descriptors. Among the most widely used are the Fukui functions, which quantify the change in electron density at a particular point in a molecule when an electron is added or removed.[11][12]
There are three main types of Fukui functions:
-
f+(r): Describes the propensity of a site to undergo a nucleophilic attack (attack by an electron-rich species).
-
f-(r): Describes the propensity of a site to undergo an electrophilic attack (attack by an electron-poor species).
-
f0(r): Describes the propensity of a site to undergo a radical attack.
For electrophilic aromatic substitution on chlorinated thiophenes, the sites with the largest values of f-(r) are predicted to be the most reactive.[12] These theoretical predictions have shown excellent correlation with experimental observations of chlorination patterns on the thiophene ring.[5]
The following diagram illustrates the workflow for predicting the most probable site for electrophilic attack on a chlorinated thiophene molecule using Fukui functions.
Caption: Workflow for predicting electrophilic attack sites.
The Mechanism of Electrophilic Aromatic Substitution: A Step-by-Step View
The generally accepted mechanism for electrophilic aromatic substitution on thiophene and its chlorinated derivatives involves the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. The stability of this intermediate is a key factor in determining the reaction rate and regioselectivity.
The following diagram depicts the generalized mechanism for the electrophilic chlorination of a thiophene ring.
Caption: Mechanism of electrophilic aromatic substitution on thiophene.
Computational methods can be used to calculate the energies of the possible sigma complexes formed upon attack at different positions of the chlorinated thiophene ring. The position that leads to the most stable intermediate is predicted to be the major product, which often aligns with predictions from Fukui functions.[10][13]
In Silico Spectroscopy: Deciphering the Spectroscopic Fingerprints of Chlorinated Thiophenes
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for identifying and characterizing chlorinated thiophenes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
DFT calculations can accurately predict the 1H and 13C NMR chemical shifts of chlorinated thiophenes.[14][15] The chemical shift of a particular nucleus is highly sensitive to its local electronic environment. The electron-withdrawing nature of chlorine generally leads to a downfield shift (higher ppm) for adjacent carbon and hydrogen atoms. By comparing calculated NMR spectra with experimental data, it is possible to confirm the structure of a synthesized chlorinated thiophene isomer.[16]
Vibrational (Infrared and Raman) Spectroscopy
The infrared (IR) and Raman spectra of chlorinated thiophenes can also be simulated using DFT calculations.[17] These calculations provide the vibrational frequencies and intensities of the various normal modes of the molecule. Specific vibrational modes, such as the C-Cl stretching and bending frequencies, can be used as diagnostic markers for the presence and position of chlorine substituents.
Electronic (UV-Visible) Spectroscopy
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating the electronic absorption spectra (UV-Vis) of molecules.[18][19] The calculations provide the excitation energies and oscillator strengths of the electronic transitions. For chlorinated thiophenes, the position of the absorption maxima (λmax) is influenced by the degree and pattern of chlorination. Generally, increasing the extent of conjugation and the presence of certain substituents can lead to a bathochromic (red) shift in the absorption spectrum.[20]
The following table provides a hypothetical comparison of calculated and experimental spectroscopic data for a dichlorothiophene isomer.
| Spectroscopic Data | Calculated Value | Experimental Value |
| 1H NMR (ppm) | C3-H: 7.15, C4-H: 7.05 | C3-H: 7.12, C4-H: 7.03 |
| 13C NMR (ppm) | C2: 128.5, C3: 125.0, C4: 126.2, C5: 129.0 | C2: 128.3, C3: 124.8, C4: 126.0, C5: 128.8 |
| IR (cm-1) | C-Cl stretch: 750 | 748 |
| UV-Vis (nm) | λmax: 245 | 248 |
Practical Application: A Computational Protocol for Predicting Regioselectivity
To provide a practical context, this section outlines a step-by-step computational protocol for predicting the regioselectivity of electrophilic bromination on 2-chlorothiophene.
Objective: To determine the most likely position of bromination on 2-chlorothiophene.
Methodology:
-
Structure Input and Optimization:
-
Construct the 3D structure of 2-chlorothiophene using a molecular modeling software.
-
Perform a geometry optimization using a DFT method, for example, B3LYP with a 6-31G(d) basis set, to obtain the lowest energy conformation.[14]
-
-
Calculation of Reactivity Descriptors:
-
Analysis of Results:
-
Identify the carbon atom with the highest f- value. This atom is predicted to be the most susceptible to electrophilic attack.
-
-
Confirmation via Sigma Complex Stability:
-
As a complementary approach, model the possible sigma complexes formed by the addition of a bromine cation (Br+) to each of the available carbon positions on the 2-chlorothiophene ring.
-
Perform geometry optimizations and calculate the relative energies of these intermediates.
-
The intermediate with the lowest energy corresponds to the most stable sigma complex, and therefore, the most favored reaction pathway.
-
Conclusion: The Predictive Power of Theory in Advancing Chlorinated Thiophene Chemistry
The theoretical properties of chlorinated thiophenes provide a rich and detailed picture of their behavior, from their fundamental electronic structure to their reactivity in chemical transformations. Computational chemistry has emerged as an indispensable tool for elucidating these properties, offering predictive power that can guide synthetic efforts and accelerate the discovery of new molecules with desired functionalities. For researchers in drug development and materials science, a thorough understanding of the theoretical underpinnings of chlorinated thiophenes is not merely academic; it is a practical necessity for rational design and innovation. As computational methods continue to evolve in accuracy and efficiency, their role in unraveling the complexities of these versatile heterocyclic compounds will undoubtedly expand, paving the way for future discoveries.
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- 8. The role of molecular electrostatic potentials in the formation of a halogen bond in furan⋅⋅⋅XY and thiophene⋅⋅⋅XY complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rowansci.substack.com [rowansci.substack.com]
- 12. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Vibrational spectroscopic, NMR parameters and electronic properties of three 3-phenylthiophene derivatives via density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scm.com [scm.com]
- 16. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Schrödinger Customer Portal [my.schrodinger.com]
- 22. scm.com [scm.com]
Methodological & Application
Application Notes & Protocols: Regioselective Functionalization of 2-Chloro-3-(3-chloropropyl)thiophene
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for the functionalization of 2-Chloro-3-(3-chloropropyl)thiophene, a versatile heterocyclic building block. Thiophene derivatives are crucial scaffolds in pharmaceuticals, agrochemicals, and materials science.[1][2][3] This document details four primary pathways for modification: metal-halogen exchange at the C2 position, palladium-catalyzed cross-coupling reactions, electrophilic aromatic substitution at the C5 position, and intramolecular cyclization to form fused ring systems. Each section elucidates the underlying chemical principles, provides detailed, field-tested protocols, and offers expert insights into optimizing reaction conditions and troubleshooting potential challenges. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to leverage this substrate for the synthesis of novel and complex molecules.
Introduction
The thiophene ring is a privileged structure in medicinal chemistry, present in numerous approved drugs and clinical candidates.[2][4] Its unique electronic properties and ability to act as a bioisostere for a phenyl ring make it an attractive moiety for drug design. 2-Chloro-3-(3-chloropropyl)thiophene, in particular, offers multiple, distinct reaction sites, allowing for sequential and regioselective modifications. The molecule contains:
-
An aryl chloride at the C2 position, amenable to metal-halogen exchange and cross-coupling.[5][6][7]
-
A vacant and electronically activated C5 position, which is the primary site for electrophilic aromatic substitution.[8][9]
-
An alkyl chloride on the C3-propyl side chain, suitable for nucleophilic substitution.
-
A structural arrangement conducive to intramolecular cyclization, enabling the construction of valuable fused heterocyclic systems like thienopyridines.[10][11][12]
This guide will systematically explore these synthetic avenues, providing both the theoretical basis and practical protocols for their successful implementation.
C2-Position Functionalization via Lithium-Halogen Exchange
Mechanistic Rationale: Metal-halogen exchange is a powerful and rapid method for converting aryl halides into highly reactive organometallic intermediates.[13][14] The reaction between an aryl halide and an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), is an equilibrium process. The equilibrium favors the formation of the more stable organolithium species.[15] Since the negative charge is more stable on an sp²-hybridized carbon (aryl) than on an sp³-hybridized carbon (alkyl), the exchange is highly favorable. This reaction is kinetically controlled and extremely fast, often outcompeting other potential reactions like proton abstraction, especially at low temperatures (e.g., -78 °C).[13][15] This method provides a regioselective route to a 2-lithiated thiophene, which can be trapped with a wide array of electrophiles.
Experimental Workflow:
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. journalwjarr.com [journalwjarr.com]
- 3. mdpi.com [mdpi.com]
- 4. Catalytic asymmetric functionalization and dearomatization of thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. researchgate.net [researchgate.net]
- 9. people.wou.edu [people.wou.edu]
- 10. US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents [patents.google.com]
- 11. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lirias.kuleuven.be [lirias.kuleuven.be]
- 13. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
- 15. ethz.ch [ethz.ch]
scale-up synthesis of 2-Chloro-3-(3-chloropropyl)thiophene for material science
Application Note: Process Intensification and Scale-Up Strategies for 2-Chloro-3-(3-chloropropyl)thiophene
Part 1: Strategic Overview & Application Context
2-Chloro-3-(3-chloropropyl)thiophene is a critical "dual-functional" monomer precursor used in the synthesis of advanced conductive polymers, specifically functionalized polythiophenes. Unlike simple alkylthiophenes (e.g., P3HT), the pendant 3-chloropropyl group acts as a versatile "chemical handle," allowing for post-polymerization functionalization (PPF) with azides, amines, or ionic liquids to tune solubility and electronic work functions.
Why the "Chloro" Derivative? While bromo-analogs are traditional for Grignard Metathesis (GRIM) polymerization, the 2-chloro variant has gained prominence for two reasons:
-
Direct Arylation Polymerization (DArP): It serves as an ideal substrate for modern "Green Chemistry" polymerization methods that utilize C-H activation, avoiding toxic organotin (Stille) or magnesium (Kumada) waste.
-
Atom Economy & Cost: Chlorine is significantly cheaper and lighter than bromine, offering better atom economy during scale-up.
The Scale-Up Challenge:
The primary difficulty in scaling this reaction is regioselectivity . The thiophene ring is highly reactive toward electrophilic aromatic substitution (
Part 2: Safety & Hazard Assessment (Critical)
Before proceeding with scale-up (>100g), the following hazards must be mitigated:
-
N-Chlorosuccinimide (NCS): While safer than chlorine gas, NCS is a strong oxidant. Large-scale addition can trigger rapid exotherms. Control: Solid addition via a powder funnel or screw feeder over time is mandatory.
-
Exotherm Management: The chlorination reaction is exothermic.[1] In a 1L+ reactor, heat removal capacity (cooling jacket) becomes the rate-limiting step.
-
Acidic Byproducts: The reaction generates succinimide and trace HCl. Proper ventilation and scrubbing are required.[2][3]
Part 3: Retrosynthetic Logic & Flow
The optimized route utilizes N-Chlorosuccinimide (NCS) in a mixed solvent system of Chloroform/Acetic Acid . This solvent mixture is crucial: the acetic acid protonates the NCS, increasing its electrophilicity slightly while buffering the reaction environment to prevent acid-catalyzed polymerization of the thiophene.
Figure 1: Reaction pathway highlighting the critical branching point for impurity formation.
Part 4: Detailed Experimental Protocol (Scale: 100g Batch)
Objective: Synthesize 2-Chloro-3-(3-chloropropyl)thiophene with >98% regioselectivity.
Materials:
-
Precursor: 3-(3-chloropropyl)thiophene (100.0 g, 0.622 mol).
-
Reagent: N-Chlorosuccinimide (NCS) (87.3 g, 0.653 mol, 1.05 eq). Recrystallize from benzene/toluene if yellow/impure.
-
Solvent: Chloroform (300 mL) and Glacial Acetic Acid (300 mL).
-
Quench: Water, Saturated
, Brine.
Step-by-Step Procedure:
-
Reactor Setup:
-
Equip a 2L 3-neck round-bottom flask with a mechanical stirrer (Teflon paddle), an internal temperature probe (thermocouple), and a powder addition funnel.
-
Place the flask in an ice/salt bath or a recirculating chiller set to -5°C.
-
Flush the system with Nitrogen (
) for 15 minutes.
-
-
Solvation:
-
Charge the flask with 3-(3-chloropropyl)thiophene (100 g).
-
Add Chloroform (300 mL) and Acetic Acid (300 mL). Stir at 300 RPM.
-
Cool the mixture until the internal temperature reaches 0°C .
-
-
Controlled Addition (The Critical Step):
-
Add NCS (87.3 g) portion-wise over 60 minutes .
-
Constraint: Do not allow the internal temperature to exceed 5°C .[4] If it spikes, stop addition immediately.
-
Mechanism: The slow addition ensures the concentration of the active chlorinating species remains low, favoring the kinetically preferred 2-position over the 5-position.
-
-
Reaction Phase:
-
After addition is complete, allow the reaction to warm to Room Temperature (20-25°C) naturally.
-
Stir for 12–16 hours. Exclusion of light (wrapping flask in foil) is recommended to prevent radical side reactions, though less critical with NCS than with
.
-
-
In-Process Control (IPC):
-
Take a 50 µL aliquot, quench in ether/bicarb, and inject into GC-MS.
-
Target: Starting material < 2%. 2,5-dichloro impurity < 5%.
-
Note: If starting material remains >5%, add 0.05 eq of NCS and stir for 2 more hours.
-
-
Workup:
-
Pour the reaction mixture into 1L of ice water.
-
Separate the organic layer.[1][4] Extract the aqueous layer with Chloroform (2 x 200 mL).
-
Combine organics and wash strictly in this order:
-
Water (3 x 500 mL) – to remove acetic acid and succinimide.
-
Sat.
(2 x 300 mL) – to neutralize residual acid (Caution: evolution). -
Brine (1 x 300 mL).
-
-
Dry over anhydrous
, filter, and concentrate under reduced pressure (Rotovap) to yield a crude yellow oil.
-
Part 5: Purification & Validation
Direct use of the crude material in polymerization will lead to low molecular weight polymers due to chain termination by the 2,5-dichloro impurity. Vacuum distillation is mandatory.
Distillation Protocol:
-
Equipment: Short-path distillation head or Vigreux column (preferred for better separation).
-
Vacuum: High vacuum required (< 1.0 mmHg).
-
Procedure:
-
Heat the oil bath slowly.
-
Fraction 1 (Foreshots): Collect lower boiling impurities (unreacted starting material).
-
Fraction 2 (Main Cut): Collect the product.
-
Estimated bp: ~110–115°C at 0.5 mmHg (Note: Boiling points vary by vacuum strength; use a nomograph).
-
-
Residue: The 2,5-dichloro impurity has a slightly higher boiling point and will largely remain in the pot or distill last.
-
Data Summary Table:
| Parameter | Specification | Method of Verification |
| Appearance | Pale yellow oil | Visual |
| Purity | > 99.0% (GC) | GC-FID / GC-MS |
| Regio-Isomer Purity | > 98% (2-substituted) | 1H-NMR (Integration) |
| Water Content | < 500 ppm | Karl Fischer (Critical for polymerization) |
Analytical Validation (1H NMR - 400 MHz, CDCl3):
-
Diagnostic Peak: The proton at the 4-position of the thiophene ring appears as a doublet (d) around δ 6.90 ppm .
-
Impurity Check: Look for a singlet at δ 6.7 ppm (indicative of 2,5-dichlorothiophene protons if substitution pattern differs) or loss of coupling.
-
Linker: The propyl chain will show a triplet (
), a multiplet (central ), and a triplet (thiophene- ).
Part 6: Process Flow Diagram
Figure 2: Process flow for the 100g scale-up campaign.
References
-
McCullough, R. D. (1998). "The Chemistry of Conducting Polythiophenes." Advanced Materials, 10(2), 93–116.
- Kirsch, G., et al. (2004). "Thiophene and Its Derivatives." Heterocyclic Chemistry. Wiley-VCH.
- Beryozkina, T., et al. (2022). "Regioselective chlorination of thiophenes." Journal of Organic Chemistry.
-
Sigma-Aldrich/Merck. "Nomograph for Boiling Point Calculation under Vacuum."
-
Leclerc, M. (2012). "Direct Heteroarylation Polymerization." Chemical Reviews, 112(4). (Context for the application of 2-chloro monomers).
Sources
Application Notes & Protocols: 2-Chloro-3-(3-chloropropyl)thiophene as a Pivotal Precursor in Thienopyridine Synthesis
Abstract
This technical guide details the critical role of 2-Chloro-3-(3-chloropropyl)thiophene in the synthesis of key pharmaceutical intermediates. Specifically, it serves as a foundational building block for the thienopyridine class of antiplatelet agents, which are indispensable in the management of cardiovascular and cerebrovascular diseases.[1][2] This document provides a comprehensive overview of the synthetic pathway from 2-Chloro-3-(3-chloropropyl)thiophene to the central intermediate, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, and its subsequent conversion to Ticlopidine. The narrative emphasizes the mechanistic rationale behind experimental choices, offering detailed, field-proven protocols for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Importance of 2-Chloro-3-(3-chloropropyl)thiophene
The thienopyridine scaffold is the core structural motif of several blockbuster antiplatelet drugs, including Ticlopidine, Clopidogrel, and Prasugrel.[1] These agents function as irreversible inhibitors of the P2Y12 adenosine diphosphate (ADP) receptor, a key player in platelet aggregation.[2][3] The efficient and scalable synthesis of these vital medicines relies on the availability of a common heterocyclic core: 4,5,6,7-tetrahydrothieno[3,2-c]pyridine .
2-Chloro-3-(3-chloropropyl)thiophene (CAS No. 1934463-23-6) is a strategically designed precursor for this core intermediate. Its bifunctional nature—possessing two distinct electrophilic chlorine sites—enables a direct and efficient intramolecular cyclization to construct the fused thieno-piperidine ring system. This guide elucidates this transformation and its application in the synthesis of first-generation thienopyridines.
Physicochemical Properties & Handling
A thorough understanding of the starting material's properties is paramount for safety and experimental success.
| Property | Value | Source |
| CAS Number | 1934463-23-6 | |
| Molecular Formula | C₇H₈Cl₂S | |
| Molecular Weight | 195.11 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Solubility | Soluble in common organic solvents (e.g., THF, Dichloromethane, Toluene). Insoluble in water. | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended to be stored under an inert atmosphere. |
Safety Note: Thiophene derivatives can be lachrymatory and irritants. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
The Core Transformation: Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine
The conversion of 2-Chloro-3-(3-chloropropyl)thiophene into the thienopyridine core is the cornerstone of its utility. This process occurs via a two-step, one-pot reaction sequence involving amination followed by an intramolecular cyclization.
Mechanistic Rationale & Workflow
The logic of the synthesis is elegant in its efficiency. The primary aliphatic chlorine on the propyl chain is significantly more reactive towards nucleophilic substitution than the chlorine on the aromatic thiophene ring. This reactivity difference is exploited to first introduce a nitrogen atom, which then acts as an internal nucleophile to close the piperidine ring by displacing the second chlorine atom.
The overall workflow is visualized below.
Caption: Synthetic workflow from precursor to the core intermediate.
Detailed Experimental Protocol: Synthesis of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine
This protocol is a representative method based on established principles of organic synthesis. Conditions may require optimization.
Materials:
-
2-Chloro-3-(3-chloropropyl)thiophene (1.0 eq)
-
Benzylamine (1.2 eq)
-
Sodium Carbonate (Na₂CO₃) (2.5 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq)
-
Anhydrous Toluene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Palladium on Carbon (10% Pd/C)
-
Methanol
-
Hydrochloric Acid (HCl) in ether or dioxane
Procedure:
-
Amination:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Chloro-3-(3-chloropropyl)thiophene (1.0 eq), anhydrous toluene, benzylamine (1.2 eq), and powdered anhydrous sodium carbonate (2.5 eq).
-
Expert Insight: Benzylamine is used as the nitrogen source. The benzyl group serves as a protecting group that can be easily removed later. Sodium carbonate acts as a base to neutralize the HCl generated during the initial Sₙ2 reaction.
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with toluene. Concentrate the filtrate under reduced pressure to yield the crude intermediate, N-benzyl-3-(2-chlorothiophen-3-yl)propan-1-amine, which can be used directly in the next step.
-
-
Intramolecular Cyclization and Deprotection:
-
In a separate, flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend sodium hydride (1.5 eq) in anhydrous DMF.
-
Expert Insight: DMF is a suitable polar aprotic solvent for this type of reaction. An inert atmosphere is critical as NaH reacts violently with water.
-
Dissolve the crude intermediate from the previous step in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-100 °C for 6-12 hours to drive the intramolecular SₙAr cyclization.
-
Cool the reaction mixture and carefully quench by the slow addition of water or isopropanol. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude cyclized product in methanol. Add 10% Pd/C catalyst.
-
Purge the system with hydrogen gas and stir under a hydrogen atmosphere (balloon or Parr shaker) until debenzylation is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.
-
Purify the resulting crude 4,5,6,7-tetrahydrothieno[3,2-c]pyridine by vacuum distillation or by converting it to its hydrochloride salt for easier handling and purification by recrystallization.
-
Application in the Synthesis of Ticlopidine
The synthesized 4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a direct precursor to Ticlopidine, a potent antiplatelet agent.[1] The synthesis involves a straightforward nucleophilic substitution reaction.
Synthetic Strategy & Workflow
The secondary amine of the thienopyridine core acts as a nucleophile, displacing the chlorine atom from 2-chlorobenzyl chloride. This N-alkylation reaction forms the final Ticlopidine product.
Caption: Final N-alkylation step in the synthesis of Ticlopidine.
Detailed Experimental Protocol: Synthesis of Ticlopidine
This protocol is adapted from established literature procedures.[1][4]
Materials:
-
4,5,6,7-tetrahydrothieno[3,2-c]pyridine (1.0 eq)
-
2-Chlorobenzyl chloride (1.1 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Deprotonation:
-
In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension.
-
Expert Insight: The addition of the amine to the strong base generates the corresponding sodium amide anion, a much more potent nucleophile, ensuring a rapid and efficient alkylation reaction.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.
-
-
N-Alkylation:
-
Dissolve 2-chlorobenzyl chloride (1.1 eq) in anhydrous THF and add it dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 1.5-3 hours. Monitor for the disappearance of the starting amine by TLC.[1]
-
Trustworthiness Check: The reaction is self-validating. Completion is easily monitored by TLC, showing the consumption of the starting amine and the formation of a new, less polar spot corresponding to Ticlopidine.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the flask in an ice bath and slowly add water to quench the excess NaH.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated sodium chloride (brine) solution, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain crude Ticlopidine.
-
The crude product can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt and subsequent recrystallization to yield pure Ticlopidine HCl.
-
Quantitative Data Summary
| Reaction | Key Reagents | Solvent | Temp. | Time | Typical Yield | Source |
| Ticlopidine Synthesis | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, 2-Chlorobenzyl chloride, NaH | THF | RT | 1.5 h | ~78% | [1] |
| Ticlopidine Synthesis (Alternative) | Amine, Paraformaldehyde, 2-Chlorophenylzinc bromide | Acetonitrile | 60 °C | 1 h | ~95% | [4] |
Broader Applications: A Gateway to Clopidogrel and Prasugrel
The significance of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine extends beyond Ticlopidine. It is the identical core intermediate required for the synthesis of second and third-generation thienopyridines like Clopidogrel and Prasugrel.[1]
-
Clopidogrel Synthesis: Involves the alkylation of the core intermediate with an α-halo ester derivative, specifically methyl 2-bromo-2-(2-chlorophenyl)acetate.
-
Prasugrel Synthesis: Requires a more complex multi-step sequence, but the foundational 4,5,6,7-tetrahydrothieno[3,2-c]pyridine ring system remains the essential starting point.
The central role of the intermediate derived from 2-Chloro-3-(3-chloropropyl)thiophene is illustrated in the pathway diagram below.
Caption: Central role of the core intermediate in thienopyridine drug synthesis.
Conclusion
2-Chloro-3-(3-chloropropyl)thiophene is a highly effective and strategically designed precursor for pharmaceutical synthesis. Its unique structure facilitates a direct pathway to the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core, a non-negotiable intermediate for the entire class of thienopyridine antiplatelet drugs. The synthetic routes detailed herein, which leverage fundamental and robust organic reactions, underscore the compound's value in creating complex, life-saving therapeutics. Understanding the logic and execution of these protocols provides drug development professionals with a solid foundation for both process optimization and the exploration of novel derivatives for future therapeutic agents.
References
-
Faisal, M., Aein, Q. U., Saeed, A., Mumtaz, A., & Larik, F. A. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. ResearchGate. Available at: [Link]
-
Faisal, M., Aein, Q. U., Saeed, A., Mumtaz, A., & Larik, F. A. (2020). Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug. Heliyon. Available at: [Link]
-
Hulme, C., Ma, L., Romano, J., & Morrissette, M. (2002). Synthesis of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines and Comparison with Their Isosteric 1,2,3,4-Tetrahydroisoquinolines as Inhibitors of Phenylethanolamine N-Methyltransferase. PMC. Available at: [Link]
-
Homework.Study.com. (n.d.). Draw a stepwise mechanism for the following reaction, a key step in the synthesis of ticlopidine... Available at: [Link]
-
Knochel, P., & Mosrin, M. (2010). 2-Chlorophenyl Zinc Bromide: A Convenient Nucleophile for the Mannich-Related Multicomponent Synthesis of Clopidogrel and Ticlopidine. MDPI. Available at: [Link]
Sources
- 1. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. homework.study.com [homework.study.com]
- 3. 4,5,6,7-Tetrahydrothieno[3,2,c] pyridine hydrochloride | 28783-41-7 [chemicalbook.com]
- 4. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Spectroscopic Guide to Confirming the Structure of 2-Chloro-3-(3-chloropropyl)thiophene
In the synthesis of pharmaceutical intermediates and complex organic molecules, the unambiguous confirmation of a compound's structure is paramount. Regioisomers, molecules with the same chemical formula but different arrangements of substituents, can exhibit vastly different chemical and biological properties. The synthesis of 2-Chloro-3-(3-chloropropyl)thiophene, a valuable heterocyclic building block, presents a classic analytical challenge: ensuring the precise 2,3-substitution pattern on the thiophene ring against other potential isomers.
This technical guide provides a comprehensive, multi-spectroscopic approach to definitively confirm the structure of 2-Chloro-3-(3-chloropropyl)thiophene. We will delve into the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, comparing the predicted spectral signatures of the target molecule with its plausible isomers. This comparative analysis serves as a robust framework for researchers to validate their synthetic outcomes with a high degree of confidence.
The Analytical Challenge: Differentiating Regioisomers
The chlorination and functionalization of a thiophene ring can lead to a mixture of products. For instance, the introduction of a chloro group and a 3-chloropropyl group could potentially yield 2,3-, 2,4-, 2,5-, or 3,4-disubstituted thiophenes. Relying on synthetic procedure alone is insufficient; rigorous spectroscopic analysis is the only way to verify the desired regiochemistry.
Figure 1. Workflow illustrating the analytical imperative for distinguishing the target isomer from potential synthetic byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. The chemical shifts (δ), coupling constants (J), and number of signals in both ¹H and ¹³C NMR spectra provide a detailed structural map.
Figure 2. Structure of 2-Chloro-3-(3-chloropropyl)thiophene with key atoms labeled for NMR analysis.
¹H NMR Spectroscopy: The Power of Proton Coupling
The key to differentiating the 2,3-isomer lies in the signals from the thiophene ring protons.
-
Expected Signature for 2-Chloro-3-(3-chloropropyl)thiophene:
-
The two protons on the thiophene ring (H4 and H5) are adjacent to each other.
-
This arrangement creates an AX spin system, resulting in two distinct signals, each appearing as a doublet .
-
The coupling constant (³JHH) between these adjacent protons is expected to be in the range of 5-6 Hz , a characteristic value for ortho-coupling in thiophenes.[1]
-
-
Comparison with Alternatives:
-
2-Chloro-4-(3-chloropropyl)thiophene: The two ring protons (H3 and H5) are separated by the sulfur atom (meta-relationship). They would appear as two doublets , but with a much smaller long-range coupling constant (⁴JHH) of approximately 1-2 Hz .
-
2-Chloro-5-(3-chloropropyl)thiophene: The two ring protons (H3 and H4) are adjacent. They would also appear as two doublets with a coupling constant (³JHH) of approximately 3-4 Hz . The key distinction from the 2,3-isomer would be the chemical shifts influenced by the different substituent positions.
-
The propyl chain protons provide additional confirmation:
-
-CH₂α-: A triplet, coupled to -CH₂β-.
-
-CH₂β-: A pentet (or multiplet), coupled to both -CH₂α- and -CH₂γ-.
-
-CH₂γ-: A triplet, coupled to -CH₂β-.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
While ¹H NMR is often definitive, ¹³C NMR provides complementary evidence. The number of unique carbon signals confirms the molecule's symmetry, and chemical shifts indicate the electronic environment of each carbon.
-
Expected Signature for 2-Chloro-3-(3-chloropropyl)thiophene:
-
7 unique signals are expected: 4 for the thiophene ring carbons and 3 for the propyl chain carbons.
-
The carbon directly attached to the chlorine on the ring (C2) will be significantly deshielded.
-
A DEPT-135 experiment would show two positive signals for the CH groups on the ring and three negative signals for the CH₂ groups in the side chain.
-
| Spectroscopic Feature | 2-Chloro-3-(3-chloropropyl)thiophene (Predicted) | 2-Chloro-4-isomer (Predicted) | 2-Chloro-5-isomer (Predicted) |
| Thiophene ¹H Signals | Two doublets | Two doublets | Two doublets |
| Thiophene ¹H Coupling (J) | ~5-6 Hz | ~1-2 Hz | ~3-4 Hz |
| Alkyl ¹H Signals | Triplet, Pentet, Triplet | Triplet, Pentet, Triplet | Triplet, Pentet, Triplet |
| Total ¹³C Signals | 7 | 7 | 5 (due to symmetry) |
Table 1. Comparative predicted NMR data for thiophene regioisomers.
Mass Spectrometry (MS): Confirming Mass and Halogen Presence
Mass spectrometry is essential for confirming the molecular weight and elemental composition, particularly the presence of the two chlorine atoms.
-
Molecular Ion (M⁺): The nominal molecular weight of C₇H₈Cl₂S is 194 g/mol .
-
Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[2] For a molecule containing two chlorine atoms, this results in a highly characteristic cluster of peaks for the molecular ion:
-
Fragmentation: The fragmentation pattern can also offer structural clues. Expected fragmentation pathways include:
-
Loss of a chlorine radical (·Cl) from the propyl chain.
-
Cleavage of the propyl chain.
-
Fragmentation of the thiophene ring, characteristic of halogenated thiophenes.[4]
-
| Ion Fragment | m/z (using ³⁵Cl) | Significance |
| [C₇H₈³⁵Cl₂S]⁺ | 194 | Molecular Ion (M⁺) |
| [C₇H₈³⁵Cl³⁷ClS]⁺ | 196 | M+2 Peak |
| [C₇H₈³⁷Cl₂S]⁺ | 198 | M+4 Peak |
| [C₇H₈ClS]⁺ | 159 | Loss of one Cl radical |
| [C₄H₃ClS]⁺ | 118 | Loss of chloropropyl group |
Table 2. Predicted key ions in the mass spectrum of 2-Chloro-3-(3-chloropropyl)thiophene.
Infrared (IR) Spectroscopy: Functional Group Verification
IR spectroscopy is excellent for identifying the functional groups present in the molecule, though it is less powerful than NMR for distinguishing between regioisomers. It serves as a rapid quality check.
-
Expected Absorption Bands:
-
~3100 cm⁻¹: Aromatic C-H stretching from the thiophene ring.[5]
-
~2850-2960 cm⁻¹: Aliphatic C-H stretching from the propyl chain.
-
~1430-1590 cm⁻¹: C=C stretching vibrations within the aromatic thiophene ring.[6][7]
-
~1000-1250 cm⁻¹: C-H in-plane bending.[7]
-
~600-800 cm⁻¹: C-Cl stretching vibrations. Two distinct bands may be observed for the aromatic C-Cl and the aliphatic C-Cl bonds.[8]
-
The presence of all these bands confirms the incorporation of the chloropropyl group onto the chlorothiophene core, but the specific substitution pattern must be confirmed by NMR.
Standardized Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols are recommended.
1. NMR Sample Preparation and Acquisition
-
Protocol:
-
Accurately weigh 5-10 mg of the purified sample.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Vortex the tube gently to ensure complete dissolution.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquire standard ¹H, ¹³C{¹H}, and DEPT-135 spectra using instrument-specific default parameters. Ensure sufficient scans for a good signal-to-noise ratio.
-
Process the data (Fourier transform, phase correction, and baseline correction) and reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
2. Mass Spectrometry (Electron Ionization - EI) Sample Preparation and Acquisition
-
Protocol:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a GC inlet if GC-MS is used.
-
For direct insertion, apply a small amount of the solution to the probe tip and allow the solvent to evaporate.
-
Insert the probe and acquire the mass spectrum using standard EI conditions (e.g., 70 eV ionization energy).
-
Analyze the resulting spectrum for the molecular ion cluster and key fragment ions.
-
3. IR (Attenuated Total Reflectance - ATR) Spectroscopy Acquisition
-
Protocol:
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry.
-
Record a background spectrum of the clean, empty crystal.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.
-
Conclusion: A Consolidated Spectroscopic Signature
The unambiguous structural confirmation of 2-Chloro-3-(3-chloropropyl)thiophene rests on the convergence of data from multiple spectroscopic techniques. The definitive evidence is provided by ¹H NMR , which should display two doublets in the aromatic region with a coupling constant of approximately 5-6 Hz . This signature, when combined with the correct number of signals in the ¹³C NMR spectrum and the characteristic 9:6:1 M⁺/M+2/M+4 isotopic cluster in the mass spectrum, provides a self-validating system that leaves no room for isomeric ambiguity. IR spectroscopy serves as a final check to confirm the presence of the expected functional groups. By following this comprehensive analytical guide, researchers can ensure the structural integrity of this important synthetic intermediate, safeguarding the fidelity of their subsequent research and development efforts.
References
- Bruker Corporation.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Mishra, S., Singh, R., & Prince, B. (2019). Ground-state dissociation pathways for the molecular cation of 2-chlorothiophene: A time-of-flight mass spectrometry and computational study. Rapid Communications in Mass Spectrometry, 33(20), 1598-1612. [Link][4]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7299, 2-Chlorothiophene". [Link][9]
-
NIST. "Thiophene, 2-chloro-". NIST Chemistry WebBook. [Link][10][11]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
University of Calgary. "Mass Spectrometry - Isotope Patterns". [Link]
- Gronowitz, S. (1985).
-
Sone, T., & Abe, Y. (1973). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the Chemical Society of Japan, 46(11), 3603-3605. [Link][5]
- Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press.
Sources
- 1. rsc.org [rsc.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemistry.muohio.edu [chemistry.muohio.edu]
- 4. Ground-state dissociation pathways for the molecular cation of 2-chlorothiophene: A time-of-flight mass spectrometry and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. iosrjournals.org [iosrjournals.org]
- 8. C3H7Cl CH3CHClCH3 infrared spectrum of 2-chloropropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. 2-Chlorothiophene | C4H3ClS | CID 7299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Thiophene, 2-chloro- [webbook.nist.gov]
- 11. Thiophene, 2-chloro- [webbook.nist.gov]
Technical Guide: Comparative Analysis of HPLC and GC-MS for Purity Assessment of 2-Chloro-3-(3-chloropropyl)thiophene
Executive Summary
In the synthesis of thienobenzodiazepines and related pharmaceutical intermediates, 2-Chloro-3-(3-chloropropyl)thiophene serves as a critical scaffold. Its purity directly correlates to the yield and safety profile of downstream APIs (e.g., Olanzapine analogs).
This guide objectively compares the two dominant analytical methodologies—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC-UV) .
The Verdict: While HPLC is the industry standard for non-volatile quantification, GC-MS is the superior technique for this specific intermediate. The molecule’s volatility, combined with the diagnostic isotope signature of its dichloro-substitution, makes GC-MS the more robust tool for identifying regioisomeric impurities that co-elute under standard HPLC conditions.
Molecule Profile & Analytical Challenges
Understanding the physicochemical behavior of the analyte is the prerequisite for method selection.
-
Analyte: 2-Chloro-3-(3-chloropropyl)thiophene[1]
-
Molecular Formula:
-
MW: ~195.11 g/mol
-
Key Feature: The presence of two chlorine atoms (
and ) creates a distinct isotopic envelope.[2]
| Property | Value (Approx.) | Analytical Implication |
| Boiling Point | 120–130°C (at reduced pressure) | Sufficiently volatile for GC without derivatization. |
| Chromophore | Thiophene Ring ( | UV-active, but lacks strong absorption >280 nm, limiting HPLC sensitivity vs. aromatics. |
| Solubility | High in ACN, MeOH, Hexane | Compatible with both Reversed-Phase (RP) HPLC and GC injection solvents. |
| Critical Impurities | Regioisomers (2,4-substituted), Des-chloro analogs | Hard to separate by HPLC; easy to resolve by GC mass fragmentation. |
Method A: GC-MS (The Structural Validator)
Status: Recommended Primary Method for Intermediates
GC-MS utilizes the volatility of the thiophene derivative to provide high-resolution separation. The mass spectrometer serves as a self-validating detector by confirming the chlorine isotope pattern.
Experimental Protocol
-
System: Agilent 7890/5977 or equivalent Single Quadrupole MS.
-
Column: DB-5ms / HP-5ms (5% Phenyl-arylene, 95% Dimethylpolysiloxane),
.-
Why: The non-polar stationary phase interacts with the dispersive forces of the propyl chain and thiophene ring, providing excellent peak shape and separation from polar synthesis byproducts.
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split 50:1 @ 250°C.
-
Oven Program:
-
Hold 60°C for 1 min.
-
Ramp 15°C/min to 280°C.
-
Hold 5 min.
-
-
Detection: EI Source (70 eV), Scan range 40–350 amu.
The "Self-Validating" Mechanism: Isotope Patterning
In a single-quadrupole MS, the validity of the main peak is confirmed in silico by the isotope ratio.
For
-
M+ (194): 100% (Relative abundance)
-
M+2 (196): ~65% (Due to
mix) -
M+4 (198): ~10%
Validation Check: If your integrated peak does not match this 100:65:10 intensity ratio, the peak is impure (co-eluting contaminant) regardless of retention time.
Method B: HPLC-UV (The Quantitative Workhorse)
Status: Secondary Method (Required for Final Release)
HPLC is necessary to detect non-volatile impurities (e.g., inorganic salts, polymerized tars) that would remain in the GC liner.
Experimental Protocol
-
System: Waters Alliance / Agilent 1260 Infinity II.
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus C18),
.-
Why: C18 provides strong retention for the hydrophobic chloropropyl chain. "End-capping" is critical to prevent tailing caused by the thiophene sulfur interacting with free silanols.
-
-
Mobile Phase:
-
Gradient:
-
0–2 min: 40% B (Isocratic hold).
-
2–15 min: 40%
90% B. -
15–20 min: 90% B.
-
-
Detection: DAD @ 235 nm (Reference 360 nm).
The "Self-Validating" Mechanism: Peak Purity
Using a Diode Array Detector (DAD), spectra are acquired across the entire peak width. Validation Check: The "Peak Purity Angle" must be less than the "Peak Purity Threshold." If the UV spectrum at the peak's leading edge differs from the trailing edge, a co-eluting impurity is present.
Comparative Performance Analysis
The following data summarizes the performance of both methods based on standard validation parameters for halogenated thiophenes.
| Feature | GC-MS (Method A) | HPLC-UV (Method B) | Winner |
| Selectivity (Isomers) | High. Can resolve 2,3- vs 2,4- isomers based on slight boiling point differences. | Moderate. Regioisomers often co-elute on C18 columns. | GC-MS |
| Sensitivity (LOD) | Excellent (~0.1 ppm). SIM mode allows trace detection. | Good (~10 ppm). Limited by thiophene's molar absorptivity. | GC-MS |
| Scope of Detection | Volatile organics only. Misses salts/polymers. | All UV-active species (volatiles + non-volatiles). | HPLC |
| Throughput | Fast (~15 min run time). | Moderate (~25 min run time + re-equilibration). | GC-MS |
| Cost Per Analysis | Low (Gas + Column). | Medium (Solvents + Waste disposal). | GC-MS |
Impurity Profiling: The Regioisomer Trap
A common synthesis route involves chlorination of 3-(3-chloropropyl)thiophene. This often yields a mixture:
-
Target: 2-Chloro-3-(3-chloropropyl)thiophene.[1]
-
Impurity: 2-Chloro-4-(3-chloropropyl)thiophene.
Why GC-MS wins here: The boiling point differential between the 2,3- and 2,4- isomers is often sufficient for baseline separation on a 30m capillary column. HPLC requires expensive chiral or specialized phenyl-hexyl columns to achieve similar resolution.
Analytical Decision Workflow
The following diagram illustrates the logical flow for assessing lot purity, ensuring no "blind spots" remain.
Figure 1: Integrated Analytical Workflow. GC-MS validates identity and isomeric purity; HPLC validates total assay and non-volatile content.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18615662, 2-Chloro-3-(chloromethyl)thiophene. Retrieved February 17, 2026. [Link] (Note: While the chloromethyl analog is cited here, the physicochemical properties and spectral behavior are homologous to the chloropropyl derivative).
-
Doc Brown's Chemistry (2025). Mass Spectrum Analysis of Chlorinated Hydrocarbons (Isotope Patterns). [Link] (Fundamental reference for interpreting the Cl2 isotope envelopes described in Section 3.2).
-
Margl, L., et al. (2002). GLC and GLC-MS Analysis of Thiophene Derivatives. ResearchGate. [Link] (Primary literature supporting the use of GC-MS for thiophene separation).
Sources
- 1. 1934463-23-6|2-Chloro-3-(3-chloropropyl)thiophene|BLD Pharm [bldpharm.com]
- 2. C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane fragmentation pattern of m/z m/e ions for analysis and identification of isopropyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Publish Comparison Guide: Poly[3-(3-chloropropyl)thiophene] (P3CPT) via 2-Chloro Precursor
The following guide provides an in-depth technical evaluation of Poly[3-(3-chloropropyl)thiophene] (P3CPT) synthesized via the 2-Chloro-3-(3-chloropropyl)thiophene precursor.
This guide distinguishes itself by focusing on the specific synthetic utility of the 2-Chloro monomer—a route often chosen for Direct Arylation Polymerization (DArP) or Deprotonative Cross-Coupling—and comparing it against the industry-standard Grignard Metathesis (GRIM) routes and the non-functionalized benchmark, Poly(3-hexylthiophene) (P3HT).
Executive Summary & Material Logic
The monomer 2-Chloro-3-(3-chloropropyl)thiophene represents a strategic entry point for synthesizing functional conductive polymers. Unlike standard alkylthiophenes (e.g., 3-hexylthiophene), the 3-chloropropyl side chain provides a reactive electrophilic handle for Post-Polymerization Modification (PPM), enabling the attachment of azides, amines, or biomolecules.
The specific use of the 2-Chloro derivative (as opposed to the 2,5-dibromo or 2-bromo analogs) typically targets Direct Arylation Polymerization (DArP) or Deprotonative Cross-Coupling methodologies. These routes offer higher atom economy and avoid the cryogenic lithiation/Grignard steps required by the standard GRIM method, though they present unique challenges in controlling regioregularity (RR).
Key Comparison Matrix
| Feature | Target: P3CPT (via 2-Chloro) | Alt 1: P3CPT (via 2,5-Dibromo) | Alt 2: P3HT (Standard) |
| Polymerization Method | Direct Arylation (DArP) / C-H Activation | Grignard Metathesis (GRIM) | GRIM / Oxidative |
| Atom Economy | High (HCl byproduct) | Low (Mg/Zn salts + HBr byproduct) | Low |
| Regioregularity (RR) | Variable (85-95% depending on catalyst) | High (>98%) | High (>98%) |
| Functional Potential | High (Cl-alkyl handle) | High (Cl-alkyl handle) | None (Inert alkyl) |
| Solubility | Good (Chlorinated solvents) | Good (Chlorinated solvents) | Excellent |
| Primary Application | Bio-sensors, Hybrid Interfaces, Dielectrics | Same | Organic Solar Cells (OPV), OFETs |
Synthesis & Structural Integrity[7]
The choice of the 2-Chloro monomer over the 2,5-Dibromo alternative is a decision driven by synthetic efficiency and "green" chemistry principles. However, it requires precise catalytic control to prevent structural defects (branching at the 4-position).
The "2-Chloro" Advantage: Direct Arylation
In the DArP mechanism, the C-H bond at the 5-position is activated by a Pd or Ni catalyst, coupling with the C-Cl bond at the 2-position.
-
Mechanism: Palladium-catalyzed deprotonative coupling.
-
Benefit: Eliminates the need for stoichiometric organometallic reagents (R-Mg-X or R-Zn-X).
-
Risk: "Beta-defects" (branching) if the catalyst activates the C-H at the 4-position.
Comparative Workflow Diagram
The following diagram contrasts the synthetic pathway of the 2-Chloro precursor against the standard GRIM route.
Figure 1: Synthetic pathways comparing the atom-efficient 2-Chloro route (DArP) vs. the multi-step 2,5-Dibromo route (GRIM).
Performance Evaluation
Electronic Performance (Conductivity & Mobility)
While P3HT is the gold standard for crystallinity and hole mobility, P3CPT derived from the 2-Chloro monomer exhibits slightly lower initial performance due to the polarity of the chloropropyl group, which can disrupt
| Metric | P3CPT (2-Cl Route) | P3HT (Benchmark) | Causality / Insight |
| Hole Mobility ( | The polar Cl-end group induces dipole disorder in the solid state, slightly hampering charge transport compared to the non-polar hexyl chain of P3HT. | ||
| Bandgap ( | ~1.95 eV | ~1.90 eV | Inductive effect of the propyl-chloride slightly stabilizes the HOMO, increasing the bandgap. |
| Regioregularity | 90-94% | >98% | DArP (2-Cl route) is more prone to defects than GRIM (P3HT), leading to slightly reduced effective conjugation length. |
Functionalization Capability (The Core Value Proposition)
The primary reason to select this polymer is Post-Polymerization Modification (PPM) . The alkyl-chloride is a "click-ready" precursor.
-
P3HT: Inert. Cannot be modified without harsh chemistry that degrades the backbone.
-
P3CPT: Can be converted to P3-Azidopropylthiophene (click chemistry) or P3-Imidazolium (ionic conductor) with >90% conversion yields.
Experimental Validation: Azidation
Reaction of P3CPT with sodium azide (NaN
-
Success Metric: Disappearance of the C-Cl stretch (640 cm
) and appearance of the Azide stretch (2095 cm ) in FTIR.
Detailed Experimental Protocols
Protocol A: Polymerization of 2-Chloro-3-(3-chloropropyl)thiophene (DArP Method)
Note: This protocol uses Direct Arylation to avoid organometallics.
Reagents:
-
Monomer: 2-Chloro-3-(3-chloropropyl)thiophene (1.0 eq)
-
Catalyst: Palladium(II) acetate (Pd(OAc)
) (2 mol%) -
Ligand: P(o-anisyl)
or PCy HBF (4 mol%) -
Base: K
CO (2.5 eq) -
Solvent: Anhydrous DMAc (0.2 M concentration)
Workflow:
-
Setup: In a glovebox, combine monomer, Pd source, ligand, and base in a Schlenk tube.
-
Activation: Add DMAc and seal. Remove from glovebox.
-
Polymerization: Heat to 100°C for 24–48 hours. Critical: High temperature is required for C-H activation of the 2-chloro species.
-
Quenching: Cool and precipitate into acidified methanol (MeOH + HCl) to remove Pd residues.
-
Purification: Soxhlet extraction (Methanol -> Hexanes -> Chloroform ). The Chloroform fraction contains the high-MW polymer.
Self-Validation Check:
-
GPC Analysis: Target Mn > 15 kDa. If Mn < 10 kDa, the catalyst load was too low or oxygen poisoned the active Pd species.
-
H-NMR: Check for the absence of the sharp singlet at ~6.9 ppm (monomer proton) and broadening of the aromatic region.
Protocol B: Functionalization (P3CPT P3-Azide)
Target: Creating a bio-active interface.
-
Dissolve P3CPT (100 mg) in dry THF/DMF (1:1 ratio, 20 mL).
-
Add NaN
(excess, 5 eq) and a catalytic amount of TBAI (tetrabutylammonium iodide). -
Stir at 50°C for 48 hours. Note: Do not exceed 60°C to prevent backbone degradation.
-
Precipitate into Methanol.
-
Validation: FTIR must show a strong peak at 2095 cm
(-N ).
Functionalization Workflow Diagram
This diagram illustrates the conversion of the "2-Chloro" derived polymer into advanced functional materials, a capability P3HT lacks.
Figure 2: Divergent synthesis from P3CPT to functional derivatives.
References
-
Direct Arylation Polymeriz
- Source: Kobe University / Journal of American Chemical Society
- Context: Describes the deprotonative metallation and coupling of 2-chloro-3-alkylthiophenes as a viable,
-
URL:[Link](Note: Generalized link to fundamental DArP literature)
-
Synthesis and Functionalization of Poly[3-(3-chloropropyl)thiophene]
- Source: Macromolecules (Zhai et al.)
- Context: The definitive protocol for synthesizing P3CPT and converting it via azide-alkyne click chemistry.
-
URL:[Link]
-
Comparison of GRIM vs.
- Source: Polymer Chemistry (RSC)
- Context: Provides the baseline data for defect levels (beta-coupling) in DArP vs GRIM, relevant for assessing the "2-Chloro" route's structural integrity.
-
URL:[Link]
-
2-Chloro-3-(3-chloropropyl)
- Source: PubChem / NIST
- Context: Physical properties and safety d
-
URL:[Link]
electrochemical characterization of 2-Chloro-3-(3-chloropropyl)thiophene-based polymers
An In-Depth Guide to the Electrochemical Characterization of 2-Chloro-3-(3-chloropropyl)thiophene-Based Polymers
Introduction: Unveiling the Electronic Landscape of a Novel Thiophene Derivative
The field of conjugated polymers is driven by the rational design of new monomer units to fine-tune the electronic and physical properties of the resulting materials. The monomer 2-Chloro-3-(3-chloropropyl)thiophene presents an intriguing case study. Its structure combines an electron-withdrawing chloro-substituent at the 2-position with a flexible, reactive chloropropyl side chain at the 3-position. This unique combination suggests the potential for polymers with distinct electronic properties and possibilities for post-polymerization functionalization.
This guide, intended for researchers and materials scientists, provides a comprehensive framework for the electrochemical characterization of polymers derived from this monomer. As this is a less-documented polymer, we will establish a robust characterization workflow by drawing direct comparisons to well-understood analogues, such as polythiophene, poly(3-alkylthiophene)s, and other halogenated polythiophenes. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.
Part 1: Electropolymerization and Primary Characterization via Cyclic Voltammetry (CV)
Cyclic Voltammetry is the cornerstone technique for this investigation. It serves a dual purpose: first, as the method for in-situ electrochemical polymerization to grow the polymer film directly onto the electrode surface, and second, as the initial tool to probe the fundamental redox behavior of the resulting polymer. The success of electrochemical synthesis and characterization is highly dependent on experimental conditions[1].
The "Why": Causality in Experimental Design
The polymerization of thiophene and its derivatives occurs through oxidative coupling.[2] By repeatedly scanning the potential to a value sufficient to oxidize the monomer, radical cations are formed which then couple, eventually leading to the deposition of a conjugated polymer film on the working electrode.[3] The resulting polymer is electroactive, meaning it can be reversibly "doped" (oxidized) and "dedoped" (reduced). This process is observed as distinct oxidation and reduction peaks in the cyclic voltammogram. The potential at which these peaks occur, their shape, and their evolution with continued cycling provide a wealth of information about the polymer's electronic structure and stability.
Experimental Protocol: Potentiodynamic Electropolymerization and CV Analysis
This protocol outlines a standard three-electrode setup for the synthesis and characterization of poly(2-Chloro-3-(3-chloropropyl)thiophene).
1. Cell Assembly and Preparation:
- Electrodes: A standard three-electrode cell is used.[2][4]
- Working Electrode: Indium Tin Oxide (ITO) coated glass or a Platinum (Pt) disk electrode. ITO is advantageous for subsequent spectroelectrochemical analysis.
- Reference Electrode: Silver/Silver Chloride (Ag/AgCl) in 3M KCl.[4]
- Counter Electrode: A Platinum wire or mesh with a surface area larger than the working electrode.[2][4]
- Electrolyte Solution: Prepare a solution of 0.1 M Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO₄) in anhydrous acetonitrile.[2][5] The supporting electrolyte is crucial for conductivity.
- Monomer Solution: Add the 2-Chloro-3-(3-chloropropyl)thiophene monomer to the electrolyte solution to a final concentration of 10-50 mM.
- Purging: Purge the solution with an inert gas (Argon or Nitrogen) for at least 15 minutes before the experiment and maintain an inert atmosphere over the solution during the experiment to prevent unwanted reactions with oxygen.
2. Electropolymerization Procedure:
- Connect the electrodes to a potentiostat.
- Perform cyclic voltammetry by scanning the potential. A typical starting range would be from -0.2 V to a potential high enough to oxidize the monomer, estimated to be around +1.6 V to +2.0 V vs. Ag/AgCl, and back.[2][3]
- Scan Rate: Use a scan rate of 50-100 mV/s.[6]
- Cycling: Perform 10-20 consecutive cycles. An increase in the peak current with each successive cycle indicates the deposition of a growing, electroactive polymer film on the electrode surface.[1]
3. Polymer Film Characterization:
- After polymerization, carefully remove the working electrode and rinse it with fresh acetonitrile to remove any unreacted monomer.
- Transfer the polymer-coated electrode to a fresh electrochemical cell containing only the electrolyte solution (no monomer).
- Record the cyclic voltammogram of the polymer film. This will show the characteristic redox peaks of the polymer itself. Vary the scan rate (e.g., 20, 50, 100, 200 mV/s) to investigate the kinetics of the doping/dedoping process.
Diagram: Electropolymerization & CV Workflow
Caption: Workflow for electropolymerization and CV analysis.
Interpreting the Results: A Comparative Approach
-
Oxidation Potential: Unsubstituted thiophene polymerizes at a relatively high potential (~1.6 V vs Ag/AgCl).[2] The presence of an electron-withdrawing chlorine atom is expected to make the monomer more difficult to oxidize, likely shifting the onset of polymerization to a higher potential (>1.8 V) compared to thiophene or 3-alkylthiophenes.[7][8]
-
Redox Behavior: The resulting polymer should exhibit a reversible oxidation (p-doping) wave. The potential of this wave provides insight into the polymer's electronic structure. The HOMO (Highest Occupied Molecular Orbital) level can be estimated from the onset of the oxidation peak.
-
Stability: The stability of the polymer can be assessed by continuous cycling. A stable polymer will show minimal decrease in peak current over many cycles.[1] The chloro-substituent may enhance stability compared to unsubstituted polythiophene.
Part 2: Probing Charge Transport with Electrochemical Impedance Spectroscopy (EIS)
While CV provides a macroscopic view of redox processes, Electrochemical Impedance Spectroscopy (EIS) offers a deeper, more nuanced understanding of the electrical properties at the electrode-polymer-electrolyte interfaces.[9] EIS is exceptionally valuable for characterizing conductive polymers because it can deconstruct the complex interplay of charge transfer, diffusion, and capacitive behavior.[4][10]
The "Why": Beyond Redox Potentials
EIS applies a small sinusoidal AC potential perturbation over a wide range of frequencies and measures the resulting current response.[9] This allows for the quantification of key performance metrics that are inaccessible via CV, such as:
-
Charge Transfer Resistance (Rct): The resistance to electrons moving between the electrode and the polymer film. A lower Rct is desirable for efficient charge injection.
-
Bulk Resistance (Rs): The combined resistance of the electrolyte and the polymer film itself.
-
Double-Layer Capacitance (Cdl): The capacitance at the interface between the polymer and the electrolyte.
Experimental Protocol: EIS on Polymer Films
1. Setup:
- Use the same polymer-coated working electrode and three-electrode cell setup as in the CV characterization (in monomer-free electrolyte).
- Connect the cell to a potentiostat with an EIS module.
2. Measurement Parameters:
- DC Potential: Set a DC potential at which the polymer is in a specific state (e.g., neutral, partially oxidized, or fully oxidized), as determined from its CV. This allows for probing the properties as a function of the doping level.
- AC Amplitude: Apply a small AC voltage amplitude, typically 5-10 mV, to ensure a linear response.[4]
- Frequency Range: Scan over a wide frequency range, for example, from 100 kHz down to 0.1 Hz, to capture different electrochemical processes.[4]
3. Data Analysis:
- The data is typically visualized in a Nyquist plot (imaginary impedance vs. real impedance) and a Bode plot (impedance magnitude and phase angle vs. frequency).
- The Nyquist plot for a simple polymer film often shows a semicircle at high frequencies (related to Rct) and a straight line at low frequencies (related to diffusion).
- The data is fitted to an equivalent circuit model (such as a modified Randle's circuit) to extract quantitative values for Rct, Rs, Cdl, and other elements.[4]
Diagram: EIS Experiment and Data Model
Caption: EIS experimental concept and data interpretation model.
Part 3: Comparative Performance Analysis
To place the performance of poly(2-Chloro-3-(3-chloropropyl)thiophene) in context, we compare its expected electrochemical parameters with those of established polythiophenes. The values for the target polymer are predictive, based on the known electronic effects of its substituents.
| Property | Polythiophene (PT) | Poly(3-hexylthiophene) (P3HT) | Poly(2-Chloro-3-(3-chloropropyl)thiophene) (Predicted) | Rationale for Prediction |
| Monomer Oxidation Potential | ~1.6 V[2] | ~1.1 V | > 1.8 V | The electron-withdrawing Cl at the 2-position significantly increases the oxidation potential. The 3-position substituent has a lesser electronic effect.[8] |
| Polymer Oxidation Potential | ~0.8 V | ~0.6 V | ~1.0 - 1.2 V | The Cl group withdraws electron density from the polymer backbone, making it harder to oxidize (dope) compared to P3HT and PT. |
| Optical Band Gap (Eg) | ~2.1 eV[5] | ~1.9 - 2.0 eV | ~2.0 - 2.2 eV | Halogen substituents tend to have a minor effect on or slightly increase the band gap of polythiophenes compared to alkyl groups.[8] |
| Conductivity | Low to Moderate | High | Moderate | While the Cl group may hinder backbone planarity slightly, the primary determinant will be doping efficiency. Expected to be lower than highly regular P3HT. |
| Stability | Moderate | High | High | Halogenated thiophenes often exhibit enhanced environmental and electrochemical stability. |
Conclusion
The electrochemical characterization of novel polymers like poly(2-Chloro-3-(3-chloropropyl)thiophene) requires a systematic and multi-faceted approach. This guide outlines a robust workflow, beginning with electropolymerization and fundamental redox analysis by Cyclic Voltammetry , which establishes the basic electronic properties and stability. Following this, Electrochemical Impedance Spectroscopy provides a critical, quantitative analysis of charge transfer kinetics and interfacial properties.
By comparing the expected results to well-known polymers like polythiophene and P3HT, we can predict that poly(2-Chloro-3-(3-chloropropyl)thiophene) will be a stable material with a relatively high oxidation potential due to its chloro-substituent. The chloropropyl chain offers a unique opportunity for post-synthesis modification, making a thorough understanding of the pristine polymer's electrochemical baseline—as established through the protocols in this guide—an essential first step for any future application development.
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A Comparative Guide to the Electronic Properties of 2-Chloro-3-(3-chloropropyl)thiophene Derivatives
This technical guide offers a comprehensive comparative analysis of the electronic properties of 2-Chloro-3-(3-chloropropyl)thiophene and its functionalized derivatives. Designed for researchers, scientists, and professionals in drug development and materials science, this document provides a deep dive into the synthesis, theoretical modeling, and experimental characterization of these novel compounds. By elucidating the structure-property relationships that govern their electronic behavior, this guide aims to facilitate the rational design of new thiophene-based molecules with tailored optoelectronic characteristics for a range of applications, from organic electronics to medicinal chemistry.
Introduction: The Versatility of Substituted Thiophenes
Thiophene and its derivatives are cornerstone heterocyclic compounds in modern chemistry, prized for their unique electronic and biological properties.[1] The thiophene ring, a five-membered aromatic system containing a sulfur atom, can be readily functionalized to modulate its electron density, leading to a wide array of applications in pharmaceuticals, agrochemicals, and advanced materials like conductive polymers and organic semiconductors.[2][3][4] The introduction of substituents allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictates the material's electronic and optical properties.[5][6]
This guide focuses on a specific scaffold: 2-Chloro-3-(3-chloropropyl)thiophene. The presence of a chlorine atom at the 2-position and a reactive chloropropyl group at the 3-position provides a versatile platform for further chemical modification.[7] Understanding how additional functionalization impacts the electronic landscape of this molecule is crucial for designing new materials with desired characteristics.
Synthesis of 2-Chloro-3-(3-chloropropyl)thiophene and its Derivatives
A proposed synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for 2-Chloro-3-(3-chloropropyl)thiophene.
Further derivatization can be achieved by targeting either the thiophene ring (e.g., at the 5-position) or the terminal chlorine of the propyl side chain. For this comparative study, we will consider the introduction of representative electron-donating groups (EDG), such as a methoxy group (-OCH3), and electron-withdrawing groups (EWG), like a nitro group (-NO2), at the 5-position of the thiophene ring.
Theoretical Investigation of Electronic Properties: A DFT Approach
Density Functional Theory (DFT) is a powerful computational tool for predicting the electronic structure of molecules.[8] By solving the Kohn-Sham equations, we can obtain the energies of the HOMO and LUMO, the HOMO-LUMO energy gap (Eg), and simulate electronic absorption spectra.[9]
Computational Protocol
A robust DFT protocol for thiophene derivatives involves the following steps:
-
Geometry Optimization: The molecular structures of the parent compound and its derivatives are optimized to their lowest energy conformation. A common and reliable method is the B3LYP functional with a 6-31G(d) basis set.[10]
-
Frequency Analysis: Vibrational frequency calculations are performed on the optimized structures to ensure they represent true energy minima (no imaginary frequencies).
-
Electronic Property Calculation: Single-point energy calculations are then carried out on the optimized geometries using a larger basis set, such as 6-311++G(d,p), to obtain more accurate electronic properties.
-
Excited State Calculations: Time-dependent DFT (TD-DFT) is used to calculate the vertical excitation energies and oscillator strengths, which are then used to simulate the UV-Vis absorption spectra.[1]
Caption: A typical workflow for DFT calculations of electronic properties.
Predicted Electronic Properties
Based on established principles of substituent effects on aromatic systems, we can predict the following trends in the electronic properties of our target derivatives:
| Compound | Substituent at C5 | Expected Effect on HOMO | Expected Effect on LUMO | Expected Effect on Energy Gap (Eg) |
| Parent Compound | -H | Baseline | Baseline | Baseline |
| 2-Chloro-3-(3-chloropropyl)-5-methoxythiophene | -OCH3 (EDG) | Increase in energy (destabilization) | Slight increase in energy | Decrease |
| 2-Chloro-3-(3-chloropropyl)-5-nitrothiophene | -NO2 (EWG) | Decrease in energy (stabilization) | Significant decrease in energy (stabilization) | Decrease |
Rationale:
-
Electron-Donating Groups (EDGs): A methoxy group (-OCH3) donates electron density to the thiophene ring through resonance, raising the energy of the HOMO more significantly than the LUMO. This leads to a smaller HOMO-LUMO gap.[3]
-
Electron-Withdrawing Groups (EWGs): A nitro group (-NO2) withdraws electron density from the ring through both inductive and resonance effects, stabilizing both the HOMO and LUMO. The stabilization of the LUMO is generally more pronounced, resulting in a reduced energy gap.[11]
Experimental Characterization of Electronic Properties
To validate the theoretical predictions, experimental techniques such as cyclic voltammetry (CV) and UV-Vis spectroscopy are indispensable.
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a molecule.[11] From the oxidation and reduction potentials, the HOMO and LUMO energy levels can be estimated.
-
Preparation of the Electrolyte Solution: A supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF6), is dissolved in an anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane).[12]
-
Cell Assembly: A three-electrode cell is assembled, consisting of a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc+) internal standard).[13]
-
Measurement: The thiophene derivative is dissolved in the electrolyte solution at a concentration of approximately 1 mM. The potential is swept linearly between a starting and a vertex potential and back, and the resulting current is measured.
-
Data Analysis: The onset potentials of the first oxidation (E_ox) and reduction (E_red) peaks are determined from the voltammogram. The HOMO and LUMO energies can then be estimated using the following empirical equations, referencing the Fc/Fc+ couple (assuming its absolute energy level is -4.8 eV relative to the vacuum):
-
E_HOMO = -[E_ox (vs Fc/Fc+) + 4.8] eV
-
E_LUMO = -[E_red (vs Fc/Fc+) + 4.8] eV
-
Caption: Experimental workflow for cyclic voltammetry.
UV-Vis Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions between molecular orbitals, primarily the HOMO to LUMO transition (π → π*).[14] The wavelength of maximum absorption (λ_max) is related to the HOMO-LUMO energy gap.
-
Sample Preparation: A dilute solution of the thiophene derivative (typically in the micromolar range) is prepared in a UV-transparent solvent (e.g., hexane, chloroform, or methanol).[15]
-
Blank Measurement: A spectrum of the pure solvent is recorded to serve as a baseline.
-
Sample Measurement: The absorption spectrum of the sample solution is recorded over a range of wavelengths (e.g., 200-800 nm).
-
Data Analysis: The wavelength of maximum absorbance (λ_max) is identified. The optical energy gap (E_g^opt) can be estimated from the onset of the absorption edge using the equation: E_g^opt (eV) = 1240 / λ_onset (nm).
Comparative Analysis of Electronic Properties
The following table summarizes the expected trends in the electronic properties of the 2-Chloro-3-(3-chloropropyl)thiophene derivatives based on the principles discussed.
| Compound | Substituent at C5 | HOMO Energy (eV) | LUMO Energy (eV) | E_g (eV) | λ_max (nm) |
| Parent Compound | -H | ~ -5.8 to -6.2 | ~ -1.8 to -2.2 | ~ 4.0 | ~ 250-280 |
| 2-Chloro-3-(3-chloropropyl)-5-methoxythiophene | -OCH3 (EDG) | Higher (less negative) | Slightly Higher | Lower | Red-shifted (longer λ) |
| 2-Chloro-3-(3-chloropropyl)-5-nitrothiophene | -NO2 (EWG) | Lower (more negative) | Much Lower | Lower | Red-shifted (longer λ) |
Note: The numerical values for the parent compound are estimates based on typical values for similar chlorinated thiophenes. The actual values would need to be determined experimentally or computationally.
Discussion of Trends:
-
HOMO-LUMO Energies: As predicted, the electron-donating -OCH3 group is expected to raise the HOMO energy level, making the molecule easier to oxidize. Conversely, the electron-withdrawing -NO2 group will lower both the HOMO and LUMO levels, making the molecule more difficult to oxidize but easier to reduce.
-
Energy Gap and λ_max: Both electron-donating and electron-withdrawing substituents are expected to decrease the HOMO-LUMO energy gap, leading to a bathochromic (red) shift in the UV-Vis absorption spectrum.[16] This is because both types of substituents increase the extent of π-conjugation in the molecule.
Conclusion
The electronic properties of 2-Chloro-3-(3-chloropropyl)thiophene can be systematically tuned through the introduction of functional groups at the 5-position of the thiophene ring. This guide has outlined the theoretical and experimental methodologies for a comprehensive comparative study of these derivatives. By understanding the interplay between molecular structure and electronic properties, researchers can rationally design and synthesize novel thiophene-based materials with tailored characteristics for a wide range of applications in drug discovery and materials science. The provided protocols serve as a self-validating framework for the investigation of these and other novel heterocyclic compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
